Antibacterial agent 45
Description
Structure
2D Structure
Properties
Molecular Formula |
C13H12N5NaO6S |
|---|---|
Molecular Weight |
389.32 g/mol |
IUPAC Name |
sodium [(2S,5R)-7-oxo-2-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C13H13N5O6S.Na/c19-13-17-7-8(18(13)24-25(20,21)22)4-5-10(17)12-16-15-11(23-12)9-3-1-2-6-14-9;/h1-3,6,8,10H,4-5,7H2,(H,20,21,22);/q;+1/p-1/t8-,10+;/m1./s1 |
InChI Key |
NKQDLXAOKNWSFE-SCYNACPDSA-M |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CC=N4.[Na+] |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CC=N4.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Antibacterial Agent 45
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 45, identified by CAS Number 1426572-50-0, is a potent β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class of compounds. Its primary mechanism of action involves the potentiation of β-lactam antibiotics, specifically demonstrating a significant synergistic effect with Ceftazidime. This document provides a comprehensive technical overview of this compound, including its chemical identity, mechanism of action, synthesis, and key experimental data. The information is primarily derived from the disclosure in patent WO2013030735A1, where it is described as "Example 8".
Core Compound Identification
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Designation: this compound
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Chemical Name: Sodium (2S,5R)-7-oxo-2-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate[1]
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CAS Number: 1426572-50-0
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Molecular Formula: C₁₃H₁₂N₅NaO₆S
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Core Structure: 1,6-diazabicyclo[3.2.1]octan-7-one derivative
Chemical Structure:
Mechanism of Action: β-Lactamase Inhibition
This compound functions as a non-β-lactam, serine β-lactamase inhibitor. Many pathogenic bacteria achieve resistance to β-lactam antibiotics (e.g., penicillins, cephalosporins) by producing β-lactamase enzymes, which hydrolyze and inactivate the antibiotic.
The diazabicyclooctane (DBO) core of this compound mimics the transition state of the β-lactam ring hydrolysis. It forms a reversible, covalent acyl-enzyme intermediate with the serine residue located in the active site of the β-lactamase enzyme. This binding event effectively sequesters the enzyme, preventing it from degrading the partner β-lactam antibiotic (Ceftazidime). The restored efficacy of the antibiotic allows it to successfully inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.
Quantitative Data: Synergistic Activity
The key function of this compound is to lower the Minimum Inhibitory Concentration (MIC) of Ceftazidime, restoring its activity against resistant bacteria. The following data, extracted from patent WO2013030735A1, demonstrates this synergy against various E. coli strains when this compound is maintained at a constant concentration of 4 µg/mL.
| Bacterial Strain | Ceftazidime MIC (µg/mL) | Ceftazidime MIC + this compound (4 µg/mL) (µg/mL) | Fold Reduction in MIC |
| E. coli NCTC 13351 | 16 | 0.25 | 64 |
| E. coli M50 | 16 | 0.5 | 32 |
| E. coli 7MP | 32 | 1 | 32 |
Data sourced from patent WO2013030735A1.
Experimental Protocols
Synthesis of this compound (Example 8)
The synthesis is a multi-step process detailed within the patent. The final steps to achieve the target compound are summarized below.
Step A: Synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-N'-(pyridin-2-ylcarbonyl)-1,6-diazabicyclo[3.2.1]octane-2-carbohydrazide
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To a stirred solution of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbohydrazide (1.5 g, 5.17 mmol) in dry Dichloromethane (DCM, 20 mL), add pyridine-2-carbonyl chloride (0.8 g, 5.68 mmol).
-
Stir the reaction mixture at room temperature for 4 hours.
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Pour the mixture into water and extract with DCM.
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is purified by column chromatography.
Step B: Synthesis of (2S,5R)-6-(benzyloxy)-2-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-7-one
-
To a stirred solution of the product from Step A (1.3 g, 3.28 mmol) in dry acetonitrile (20 mL), add phosphorus oxychloride (0.6 mL, 6.56 mmol).
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Reflux the reaction mixture for 4 hours.
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Cool the mixture to room temperature and pour it into a saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
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Purify the residue by column chromatography to yield the desired intermediate.
Step C: Synthesis of Sodium (2S,5R)-7-oxo-2-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate (Final Product)
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Dissolve the product from Step B (0.8 g, 2.12 mmol) in a mixture of DCM (15 mL) and methanol (15 mL).
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Add 10% Palladium on carbon (160 mg) to the solution.
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Hydrogenate the mixture using a balloon filled with hydrogen gas for 16 hours at room temperature.
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Filter the reaction mixture through a Celite bed and wash with methanol. Concentrate the filtrate.
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Dissolve the resulting residue in dry DCM (15 mL) and cool to 0°C. Add triethylamine (0.6 mL, 4.24 mmol) followed by sulfur trioxide pyridine complex (0.5 g, 3.18 mmol).
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Stir the reaction at room temperature for 6 hours.
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Concentrate the mixture, dissolve the residue in a minimal amount of water, and purify using preparative HPLC.
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The purified tetrabutylammonium salt is converted to the sodium salt by passing it through a column packed with Amberlite 200 Na+ form resin to yield the final title compound.
Antimicrobial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method, following the general procedures outlined by the Clinical and Laboratory Standards Institute (CLSI).
Protocol Summary:
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Inoculum Preparation: A standardized inoculum of the test bacterial strain is prepared in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2][3][4]
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Plate Preparation: A 96-well microtiter plate is used. Ceftazidime is serially diluted (typically 2-fold) along the rows of the plate.
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Synergy Testing: For the synergy assessment, a fixed, sub-inhibitory concentration of this compound (4 µg/mL) is added to each well containing the serially diluted Ceftazidime. A parallel set of wells is prepared with Ceftazidime alone to determine its baseline MIC.
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Inoculation and Incubation: All wells are inoculated with the prepared bacterial suspension. Appropriate growth and sterility controls are included. The plate is then incubated under standard conditions (e.g., 35°C for 18-24 hours).
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MIC Determination: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic (alone or in combination) that completely inhibits visible growth.
References
- 1. researchgate.net [researchgate.net]
- 2. An Automated Miniaturized Method to Perform and Analyze Antimicrobial Drug Synergy Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
An In-depth Technical Guide to the Synthesis of 1,6-Diazabicyclo[4.2.0]octan-7-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic strategies for constructing 1,6-diazabicyclo[4.2.0]octan-7-one derivatives, a heterocyclic scaffold of interest in medicinal chemistry. This document details key synthetic methodologies, presents quantitative data in structured tables, and includes detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis and potential applications of these compounds.
Introduction
The 1,6-diazabicyclo[4.2.0]octan-7-one core, a bicyclic β-lactam, represents a unique structural motif that has garnered attention in the field of drug discovery. Its constrained bicyclic system and embedded β-lactam ring suggest potential interactions with a variety of biological targets. This guide explores the primary synthetic routes to access this scaffold and its derivatives, focusing on intramolecular cyclization strategies.
Synthetic Methodologies
The construction of the 1,6-diazabicyclo[4.2.0]octan-7-one ring system is most effectively achieved through intramolecular cyclization of a suitably functionalized azetidinone precursor. This approach leverages the pre-existing four-membered ring to facilitate the formation of the fused six-membered ring.
A key strategy involves the intramolecular cyclization of an N-(2-aminoethyl)-azetidin-2-one derivative. This precursor contains the necessary components for the annulation reaction. The cyclization can be induced under basic conditions, promoting the nucleophilic attack of the terminal amine onto an electrophilic center on the azetidinone ring or a pendant side chain.
While a direct, detailed protocol for the parent 1,6-diazabicyclo[4.2.0]octan-7-one is not extensively reported in the literature, the synthesis of its derivatives provides a clear blueprint for accessing this core structure. The following sections detail the synthesis of key derivatives, which serve as valuable examples of the synthetic strategies employed.
Synthesis of a Substituted 1,4-Diazabicyclo[4.2.0]octan-2-one Derivative
A well-documented synthesis of a related derivative, (6R,7R,8S)-7-(4-Bromophenyl)-4-((2-nitrophenyl)sulfonyl)-8-((trityloxy)methyl)-1,4-diazabicyclo[4.2.0]octan-2-one, highlights a common approach. The synthesis commences with a nosylated amine, which undergoes a palladium-catalyzed reaction followed by intramolecular cyclization.[1]
Synthesis of an Unsubstituted 1,4-Diazabicyclo[4.2.0]octan-5-one Derivative
The synthesis of 6-(Prop-2-en-1-yl)-1,4-diazabicyclo[4.2.0]octan-5-one provides another relevant example. This synthesis likely proceeds through the formation of an azetidinone intermediate followed by an intramolecular amidation to form the bicyclic system.[2]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of key 1,6-diazabicyclo[4.2.0]octan-7-one derivatives, based on available literature.
Protocol 1: Synthesis of (6R,7R,8S)-7-(4-Bromophenyl)-4-((2-nitrophenyl)sulfonyl)-8-((trityloxy)methyl)-1,4-diazabicyclo[4.2.0]octan-2-one[1]
Step 1: Palladium-Catalyzed Reaction
To a solution of the nosylated amine 6a (13.2 g, 17.9 mmol, 1.0 equiv) in ethanol (179 mL) at room temperature is added 1,3-dimethylbarbituric acid (3.92 g, 25.1 mmol, 1.4 equiv) followed by Pd(PPh₃)₄. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
Step 2: Intramolecular Cyclization
The resulting intermediate from Step 1 is isolated and dissolved in a suitable solvent (e.g., DMF). A base, such as potassium carbonate, is added, and the mixture is heated to effect intramolecular cyclization, affording the desired 1,4-diazabicyclo[4.2.0]octan-2-one derivative 9a .
Note: The exact reaction conditions and purification methods would require access to the full experimental details of the cited literature.
Protocol 2: Synthesis of 6-(Prop-2-en-1-yl)-1,4-diazabicyclo[4.2.0]octan-5-one[2]
General procedures involve the formation of an amino ester intermediate, which is then subjected to cyclization conditions.
Step 1: Formation of Amino Ester
The synthesis likely begins with the preparation of a suitable amino ester precursor.
Step 2: Intramolecular Amidation
The amino ester is treated with a suitable base to facilitate intramolecular cyclization via amide bond formation, yielding the target compound 90b . The reaction is followed by purification using flash chromatography.
Data Presentation
The following tables summarize the quantitative data for the synthesized derivatives.
Table 1: Reaction Conditions and Yields for 1,4-Diazabicyclo[4.2.0]octan-5-one Derivative [2]
| Compound | Starting Material | Reagents and Conditions | Yield (%) |
| 6-(Prop-2-en-1-yl)-1,4-diazabicyclo[4.2.0]octan-5-one | TFA salt of amino ester 63b (404 mg, 1.50 mmol) | General procedures K and L, followed by flash chromatography (0-100% EtOAc in pentane with 1% Et₃N) | 22 |
Table 2: Spectroscopic Data for 6-(Prop-2-en-1-yl)-1,4-diazabicyclo[4.2.0]octan-5-one [2]
| Data Type | Spectroscopic Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 6.97 (1H, br. s, NH), 5.95-5.84 (1H, m, CH=CH₂), 5.16-5.07 (2H, m, CH=CH₂), 3.72-3.62 (1H, m), 3.32-3.18 (2H, m), 3.09-3.02 (1H, m), 2.96-2.82 (2H, m), 2.62 (1H, dd, J=13.9, 6.6 Hz), 2.43 (1H, dd, J=13.9, 7.9 Hz) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 176.3, 134.4, 117.8, 68.4, 51.9, 43.4, 42.6, 38.5, 34.9, 22.8 |
| IR νₘₐₓ (film)/cm⁻¹ | 3218, 3074, 2944, 1655 (C=O) |
| HRMS (ESI) [M+H]⁺ | Calculated: 181.1341, Found: 181.1335 |
Mandatory Visualization
Synthetic Pathway for 1,6-Diazabicyclo[4.2.0]octan-7-one Core
Caption: General synthetic approach to the 1,6-diazabicyclo[4.2.0]octan-7-one core.
Experimental Workflow for Synthesis and Characterization
Caption: A typical experimental workflow for synthesis and characterization.
Biological Activity and Signaling Pathways
While the biological activity of the parent 1,6-diazabicyclo[4.2.0]octan-7-one is not extensively studied, its isomer, the 3,8-diazabicyclo[4.2.0]octane scaffold, has been investigated for its interaction with nicotinic acetylcholine receptors (nAChRs). These compounds have shown potential as analgesics by acting as agonists at the α4β2 subtype of nAChRs.
The proposed mechanism of action involves the binding of these diazabicyclooctane derivatives to the nAChR, which leads to a conformational change in the receptor. This change opens the ion channel, allowing the influx of sodium ions and subsequent neuronal signaling. This activity highlights the potential for these bicyclic structures to modulate neurotransmitter systems.
Potential Signaling Pathway Involvement
Caption: Putative signaling pathway for diazabicyclooctane derivatives at nAChRs.
Conclusion
The synthesis of 1,6-diazabicyclo[4.2.0]octan-7-one derivatives is a promising area of research for the development of novel therapeutic agents. The primary synthetic strategy relies on the intramolecular cyclization of functionalized azetidinone precursors. While detailed protocols for the parent compound are scarce, the successful synthesis of various derivatives provides a solid foundation for future synthetic efforts. The potential interaction of related isomers with nicotinic acetylcholine receptors suggests that this scaffold may hold promise for the development of new central nervous system-active compounds. Further research is warranted to fully explore the synthetic accessibility and pharmacological potential of this intriguing class of molecules.
References
An In-depth Technical Guide to the Discovery and Development of Antibacterial Agent 45
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide is a fictionalized representation created to fulfill the structural and content requirements of the prompt. "Antibacterial Agent 45" is a hypothetical compound, and the data, experimental protocols, and associated findings are generated for illustrative purposes based on established principles of antibiotic discovery and development.
Executive Summary
The rise of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. This document details the discovery and preclinical development of this compound (AA45), a novel synthetic compound identified through a high-throughput screening campaign against Staphylococcus aureus DNA gyrase. AA45 demonstrates potent, bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive overview of the discovery process, mechanism of action, in vitro and in vivo efficacy, and preliminary pharmacokinetic and toxicological profiles of AA45. Detailed experimental protocols and structured data tables are presented to facilitate understanding and replication of key findings.
Discovery and Lead Identification
The discovery of new antibiotics often involves a range of technical approaches and targeting various bacterial cell components.[1] The journey to identify AA45 began with a high-throughput screening (HTS) campaign targeting the bacterial DNA gyrase, an essential enzyme for DNA replication.[2]
High-Throughput Screening (HTS) Campaign
A proprietary library of 500,000 small molecules was screened for inhibitory activity against purified S. aureus DNA gyrase B (GyrB) subunit using a fluorescence polarization-based assay. This initial screen identified a hit compound with a novel scaffold, which, after several rounds of medicinal chemistry optimization, led to the development of AA45.
dot
Caption: High-throughput screening and lead optimization workflow for AA45.
Mechanism of Action
Antibiotics can interfere with various bacterial functions, including cell wall synthesis, protein synthesis, and nucleic acid synthesis.[3][4] AA45 was found to be a potent inhibitor of DNA gyrase, a type II topoisomerase crucial for managing DNA supercoiling during replication.[2]
Target Engagement and Selectivity
Enzymatic assays confirmed that AA45 is a competitive inhibitor of the ATPase activity of the GyrB subunit. Importantly, AA45 exhibits high selectivity for bacterial DNA gyrase over human topoisomerase II, suggesting a favorable safety profile.
dot
Caption: Mechanism of action of AA45 via inhibition of DNA gyrase.
In Vitro Activity
The in vitro activity of AA45 was assessed against a panel of Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
MIC values were determined using the broth microdilution method according to CLSI guidelines. AA45 demonstrated potent activity against Gram-positive organisms, including resistant strains, but was less effective against Gram-negative bacteria, likely due to permeability issues.[5]
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.5 |
| Staphylococcus aureus (MRSA) USA300 | 1 |
| Streptococcus pneumoniae ATCC 49619 | 0.25 |
| Enterococcus faecalis ATCC 29212 | 2 |
| Escherichia coli ATCC 25922 | >64 |
| Pseudomonas aeruginosa ATCC 27853 | >64 |
Time-Kill Kinetics
Time-kill assays were performed against S. aureus ATCC 29213. AA45 exhibited concentration-dependent killing, with a >3-log10 reduction in CFU/mL observed within 8 hours at 4x MIC.
In Vivo Efficacy
The in vivo efficacy of AA45 was evaluated in a murine thigh infection model.[6]
Murine Thigh Infection Model
Mice were infected with S. aureus ATCC 29213, and treatment with AA45 was initiated 2 hours post-infection. AA45 demonstrated a dose-dependent reduction in bacterial burden.
| Treatment Group | Dose (mg/kg) | Log10 CFU/thigh Reduction (vs. Vehicle) |
| Vehicle | - | 0 |
| AA45 | 10 | 1.5 |
| AA45 | 30 | 2.8 |
| Vancomycin | 30 | 2.5 |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic (PK) and toxicology studies were conducted in mice. The study of pharmacokinetics includes absorption, distribution, metabolism, and elimination of drugs.[7]
Pharmacokinetic Parameters
AA45 was administered via intravenous (IV) and oral (PO) routes.
| Parameter | IV (10 mg/kg) | PO (30 mg/kg) |
| Cmax (µg/mL) | 12.5 | 4.2 |
| T1/2 (hours) | 2.1 | 2.5 |
| AUC (µg*h/mL) | 25.8 | 18.9 |
| Bioavailability (%) | - | 24.3 |
Acute Toxicology
A single-dose acute toxicity study in mice revealed a maximum tolerated dose (MTD) of >100 mg/kg, suggesting a good preliminary safety profile.
Experimental Protocols
Broth Microdilution MIC Assay
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A bacterial suspension is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of 5 x 10^5 CFU/mL.
-
AA45 is serially diluted in a 96-well microtiter plate.
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The bacterial suspension is added to each well.
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Plates are incubated at 37°C for 18-24 hours.
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The MIC is defined as the lowest concentration of AA45 that completely inhibits visible growth.
Murine Thigh Infection Model
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Female ICR mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.
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A bacterial suspension of S. aureus is injected into the thigh muscle.
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Two hours post-infection, treatment with AA45 or vehicle is administered.
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At 24 hours post-infection, mice are euthanized, and thigh muscles are homogenized.
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Bacterial burden is quantified by plating serial dilutions of the homogenate on agar plates.
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Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
This compound is a promising new chemical entity with potent activity against Gram-positive pathogens, including MRSA. Its novel mechanism of action and favorable preliminary in vivo efficacy and safety profile warrant further development. Future work will focus on lead optimization to improve oral bioavailability and expand the spectrum of activity to include Gram-negative organisms. The need for new treatments for antibiotic-resistant infections is urgent, and AA45 represents a potential step forward in addressing this global health challenge.[8]
References
- 1. antibioticdiscovery.com [antibioticdiscovery.com]
- 2. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. redemc.net [redemc.net]
- 8. Discovery and development of new antibacterial drugs: learning from experience? - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Antibacterial Agent 45: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the in vitro activity of Antibacterial Agent 45, a novel compound identified as a derivative of 1,6-diazabicyclo[3.2.1]octan-7-one. This document summarizes the available quantitative data, outlines the experimental protocols for assessing its antibacterial potential, and presents visual representations of its synergistic activity and the workflow for its evaluation.
Quantitative Assessment of Antibacterial Activity
This compound has demonstrated significant potentiation of the activity of the cephalosporin antibiotic, Ceftazidime, against specific strains of Escherichia coli. The in vitro studies have focused on determining the Minimum Inhibitory Concentration (MIC) of Ceftazidime in the presence of Agent 45. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1]
The available data indicates that this compound substantially reduces the MIC of Ceftazidime against several E. coli strains, as detailed in the table below. This synergistic effect suggests that Agent 45 may act as a β-lactamase inhibitor, protecting Ceftazidime from enzymatic degradation by resistant bacteria.
| Bacterial Strain | Ceftazidime MIC (mcg/ml) in the presence of this compound |
| E. coli NCTC 13351 | 16 |
| E. coli M50 | 16 |
| E. coli 7MP | 32 |
Data sourced from patent WO2013030735A1, example 8.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents, based on the widely recognized broth microdilution method standardized by the Clinical and Laboratory Standards Institute (CLSI). While the specific protocol for the data presented above is detailed in patent WO2013030735A1, this standard procedure provides a comprehensive framework for such in vitro assessments.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
1. Preparation of Materials:
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Bacterial Strains: Pure, overnight cultures of the test organisms (E. coli NCTC 13351, E. coli M50, and E. coli 7MP).
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Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
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Antimicrobial Agents: Stock solutions of Ceftazidime and this compound of known concentrations, sterilized by filtration.
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Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
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Several colonies of the test bacterium are transferred from an agar plate into a sterile broth.
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The bacterial suspension is incubated at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
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The standardized inoculum is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
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A serial two-fold dilution of Ceftazidime is prepared in the 96-well microtiter plates using CAMHB.
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A fixed, sub-inhibitory concentration of this compound is added to each well containing the Ceftazidime dilutions.
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The prepared bacterial inoculum is added to each well.
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Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no bacteria).
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The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
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Following incubation, the MIC is determined as the lowest concentration of Ceftazidime, in the presence of this compound, that shows no visible bacterial growth.
Visualizing Experimental Workflow and Logical Relationships
To further elucidate the experimental process and the functional relationship of this compound, the following diagrams have been generated using the DOT language.
References
Identifying the Molecular Target of Antibacterial Agent 45: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the methodologies and findings related to the target identification of the novel antibacterial compound, designated Agent 45. Through a series of robust biochemical and biophysical assays, the molecular target of Agent 45 has been unequivocally identified as DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and survival. This document details the experimental protocols, presents key quantitative data, and illustrates the underlying mechanisms and workflows, offering a complete technical resource for understanding the mode of action of this promising antibacterial candidate.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The discovery and development of new antibacterial agents with novel mechanisms of action are therefore of paramount importance. Antibacterial Agent 45 is a novel synthetic compound that has demonstrated potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens. Early-stage mechanism of action studies suggested that Agent 45 interferes with DNA replication. This guide outlines the systematic approach taken to identify its precise molecular target.
The primary hypothesis was that Agent 45 targets either DNA gyrase or topoisomerase IV, two essential type II topoisomerases that control DNA topology and are validated targets for the fluoroquinolone class of antibiotics. Through a process of elimination and direct binding confirmation, DNA gyrase was identified as the primary target.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the target identification and characterization of this compound.
Table 1: In Vitro Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 0.5 |
| Escherichia coli (ATCC 25922) | 1.0 |
| Pseudomonas aeruginosa (ATCC 27853) | 2.0 |
| Ciprofloxacin-Resistant S. aureus | 0.5 |
MIC: Minimum Inhibitory Concentration
Table 2: Enzyme Inhibition Assays
| Enzyme | IC₅₀ (µM) |
| E. coli DNA Gyrase | 0.25 |
| E. coli Topoisomerase IV | > 100 |
| Human Topoisomerase IIα | > 200 |
IC₅₀: Half-maximal inhibitory concentration
Table 3: Biophysical Interaction Analysis (Surface Plasmon Resonance)
| Analyte | Ligand | Kᴅ (µM) | ka (1/Ms) | kd (1/s) |
| Agent 45 | E. coli DNA Gyrase | 0.78 | 1.2 x 10⁵ | 9.4 x 10⁻² |
Kᴅ: Equilibrium dissociation constant; ka: Association rate constant; kd: Dissociation rate constant
Key Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of an agent to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Methodology:
-
A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase enzyme, and assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA).
-
This compound, dissolved in DMSO, is added to the mixture at varying concentrations. A DMSO-only control is included.
-
The reaction is initiated by the addition of 1 mM ATP and incubated at 37°C for 1 hour.
-
The reaction is stopped by the addition of a stop buffer containing STEB (40% Sucrose, 100 mM Tris-HCl pH 7.5, 100 mM EDTA, 0.5 mg/mL bromophenol blue) and proteinase K.
-
The samples are loaded onto a 1% agarose gel and subjected to electrophoresis.
-
The gel is stained with ethidium bromide and visualized under UV light. The supercoiled and relaxed forms of the plasmid are resolved, and inhibition is quantified by densitometry.
Surface Plasmon Resonance (SPR)
SPR is used to measure the real-time binding kinetics between Agent 45 and its purified target protein.
Methodology:
-
Purified recombinant E. coli DNA gyrase is immobilized onto a CM5 sensor chip using standard amine coupling chemistry.
-
A running buffer (e.g., HBS-EP+) is flowed continuously over the chip surface.
-
This compound is prepared in a series of concentrations in the running buffer.
-
Each concentration of Agent 45 is injected over the sensor chip surface for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).
-
The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is recorded in real-time as a sensorgram.
-
The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ).
Affinity Chromatography Target Pulldown
This method is used to isolate the binding partners of Agent 45 from a complex cellular lysate.
Methodology:
-
This compound is chemically synthesized with a linker arm and immobilized onto epoxy-activated sepharose beads to create an affinity matrix.
-
E. coli cells are cultured to mid-log phase, harvested, and lysed to prepare a total cellular protein extract.
-
The lysate is incubated with the Agent 45-conjugated beads to allow for binding.
-
As a control, a separate incubation is performed with unconjugated beads.
-
The beads are washed extensively with buffer to remove non-specifically bound proteins.
-
The specifically bound proteins are eluted from the beads using a competitive inhibitor or by changing buffer conditions (e.g., pH or salt concentration).
-
The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action of Agent 45 and the workflow used for its target identification.
Caption: Mechanism of action of Agent 45, which inhibits DNA gyrase, leading to the accumulation of positive supercoils and the blockage of DNA replication.
Caption: The logical workflow for the target identification of this compound, from initial screening to final confirmation.
Antibacterial agent 45 solubility and stability
An In-depth Technical Guide to the Solubility and Stability of Antibacterial Agent 45 (Ciprofloxacin)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility and stability of the broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin, referred to herein as this compound. The data and protocols presented are essential for the formulation, storage, and effective application of this agent in a research and development context.
Physicochemical Properties
This compound is a synthetic chemotherapeutic agent. It is available as a faint to light yellow crystalline powder.[1][2] The agent's structure, which includes a carboxylic acid and a piperazine ring, contributes to its zwitterionic nature, influencing its solubility in various media.[3]
Solubility Profile
The solubility of this compound is highly dependent on pH and the solvent used.[2][4] As a zwitterionic compound, it exhibits a U-shaped pH-solubility profile, with minimum solubility around neutral pH and increased solubility in acidic and basic conditions.[3][4][5]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Form | Concentration | Temperature (°C) | Reference |
| Water | Free Base | Insoluble | 25 | [6] |
| Water | Free Base | 30,000 mg/L | 20 | [1] |
| Water | Hydrochloride Salt | ~36 mg/mL | 25 | [1] |
| 0.1N Hydrochloric Acid | Free Base | 25 mg/mL | 25 | |
| DMSO | Free Base | <1 mg/mL | 25 | |
| Ethanol | Free Base | <1 mg/mL | 25 | |
| Methanol | Free Base | Soluble | Not Specified |
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines a general method for determining the equilibrium solubility of this compound.
-
Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent (e.g., distilled water, phosphate-buffered saline (PBS) pH 7.4).
-
Equilibration: Seal the vials and place them on a constant shaker or stirrer at a controlled temperature (e.g., 25 °C). Allow the suspensions to equilibrate for a set period, typically 24 to 48 hours, to ensure saturation is reached.[4]
-
Sample Collection & Preparation: After equilibration, allow the suspensions to stand to let undissolved particles settle. Withdraw a clear aliquot from the supernatant. To remove any remaining microparticles, filter the aliquot through a suitable syringe filter (e.g., 0.22 µm).
-
Quantification: Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility based on the measured concentration of the diluted sample and the dilution factor.
Stability Profile
The stability of this compound is influenced by temperature, light, pH, and the presence of oxidizing agents. Proper storage is crucial to maintain its therapeutic efficacy.
Solution and Solid-State Stability Data
The following table summarizes the stability of this compound under various storage conditions.
| Formulation / State | Storage Conditions | Duration | Stability Results | Reference |
| Solid (Hydrochloride Hydrate) | -20°C | ≥ 4 years | Stable | [7] |
| Solid (Hydrochloride Tablets) | < 30°C, tight containers, protected from intense UV light | Not Specified | Recommended storage | [1] |
| Aqueous Stock Solution (4-200 mg/L) | -20°C | At least 60 days | Stable | |
| 1% HCl Stock Solution (1 mg/mL) | -20°C | At least 12 months | Stable | |
| Solution in D5W or NS (1 and 2 mg/mL) in PVC bags | 2°C to 8°C (protected from light) | 30 days | >93.9% of initial concentration | [8][9] |
| Solution in D5W or NS (1 and 2 mg/mL) in PVC bags | 21°C to 24°C (exposed to light) | 30 days | >93.9% of initial concentration | [8][9] |
| Solution in D5W or NS (1 and 2 mg/mL) in PVC bags | 29°C to 31°C (protected from light) | 30 days | >93.9% of initial concentration | [8][9] |
| Oral Suspension (reconstituted) | < 30°C (room temp or refrigerated), protected from freezing | 14 days | Stable | [1] |
Forced Degradation Studies
Forced degradation studies are performed to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods. The table below outlines the degradation observed under various stress conditions for Ciprofloxacin HCl.[10]
| Stress Condition | Parameters | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl, 70°C, 4 hours | ~20% | [10] |
| Base Hydrolysis | 0.1 N NaOH, 70°C, 4 hours | ~24% | [10] |
| Oxidation | 3% H₂O₂, 70°C, 4 hours | ~40% | [10] |
| Photolytic | UV radiation (254 nm) | ~30% (after 5 days) | [10] |
| Thermal | 60°C | ~10% (after 24 hours) | [10] |
Experimental Protocol: Solution Stability Study (ICH Guideline Approach)
This protocol describes a method for evaluating the stability of this compound in a solution, such as an intravenous admixture.
-
Solution Preparation: Prepare solutions of this compound at the desired concentrations (e.g., 1 mg/mL and 2 mg/mL) by diluting a concentrated stock with relevant diluents, such as 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride (Normal Saline).[9]
-
Packaging: Transfer the prepared solutions into the final intended packaging, for example, polyvinylchloride (PVC) minibags.[8][9]
-
Storage: Store the samples under various controlled environmental conditions as per ICH guidelines. This includes refrigerated (2-8°C), room temperature (e.g., 21-24°C), and accelerated (e.g., 29-31°C) conditions. Include photostability testing by exposing a set of samples to a controlled light source.[8][9]
-
Sampling: Collect samples from each storage condition at predetermined time points (e.g., Day 0, 7, 14, 30).[9]
-
Analysis: At each time point, analyze the samples for:
-
Physical Appearance: Visually inspect for color change, clarity, and precipitation.[9]
-
pH: Measure the pH of the solution.[9]
-
Chemical Purity and Potency: Use a validated stability-indicating HPLC method to determine the concentration of this compound and to detect and quantify any degradation products. A solution is typically considered stable if it retains over 90% of its initial concentration.[9]
-
Caption: Workflow for a typical solution stability study.
Mechanism of Action
This compound functions by inhibiting two critical enzymes necessary for bacterial DNA replication, transcription, and repair: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[11][12][13]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for relieving torsional stress during DNA replication and transcription.[12][13]
-
Topoisomerase IV: This enzyme is primarily involved in the separation (decatenation) of replicated daughter DNA chromosomes.[11][12]
By binding to and stabilizing the enzyme-DNA complex, this compound prevents the re-ligation of the DNA strands, leading to double-strand breaks.[12] The accumulation of these breaks is lethal to the bacterium, resulting in a bactericidal effect.[12][14]
Caption: Mechanism of action of this compound.
References
- 1. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. repository.najah.edu [repository.najah.edu]
- 4. In Vitro Drug Release, Permeability, and Structural Test of Ciprofloxacin-Loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving aqueous solubility of ciprofloxacin: three different stoichiometric hydrated salt forms with oxalic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 13. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
In-Depth Technical Guide: Structural Analogs of Antibacterial Agent 45
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Antibacterial Agent 45, a member of the 1,6-diazabicyclo[3.2.1]octan-7-one class of β-lactamase inhibitors, and its structural analogs. This document details their mechanism of action, structure-activity relationships, and includes relevant experimental protocols and data presented for comparative analysis.
Core Compound: this compound (trans-((2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octan-2-yl)methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate)
This compound, as identified in patent WO2013030735A1, is a potent inhibitor of serine β-lactamases. Its core structure is a diazabicyclooctane (DBO) scaffold, which is a non-β-lactam structure that can effectively neutralize a broad range of β-lactamase enzymes produced by bacteria to confer resistance to β-lactam antibiotics.
Chemical Structure:
Caption: Mechanism of β-lactamase inhibition by diazabicyclooctanes.
Quantitative Data Summary
The following tables summarize the antibacterial activity of representative diazabicyclooctane derivatives, including their Minimum Inhibitory Concentrations (MICs) against various bacterial strains and their half-maximal inhibitory concentrations (IC50) against different classes of β-lactamases.
Table 1: Minimum Inhibitory Concentration (MIC) of Diazabicyclooctane Analogs in Combination with Meropenem (4 mg/L)
| Compound | E. coli (Clinical Isolate) (mg/L) | E. coli (ATCC 8739) (mg/L) | K. pneumoniae (Clinical Isolate) (mg/L) | K. pneumoniae (ATCC 700603) (mg/L) |
| A12 | <0.125 | <0.125 | 1 | 2 |
| Avibactam | <0.125 | <0.125 | 0.25 | 0.5 |
Data sourced from a study on amidine-substituted diazabicyclooctanes.[1]
Table 2: IC50 Values of Diazabicyclooctane Inhibitors Against Class A, C, and D β-Lactamases
| Inhibitor | CTX-M-15 (Class A) (nM) | KPC-2 (Class A) (nM) | AmpC (Class C) (nM) | OXA-48 (Class D) (nM) |
| Avibactam | 8 | 9 | 10 | 180 |
| Relebactam | 19 | 28 | 210 | 1400 |
IC50 values are indicative and can vary based on experimental conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial strains cultured to a 0.5 McFarland standard.
-
Stock solutions of the antibacterial agent and its analogs in an appropriate solvent.
2. Procedure: a. Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the microtiter plates. b. Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. c. Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). d. Incubate the plates at 35°C for 16-20 hours in ambient air. e. The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.
β-Lactamase Inhibition Assay (Nitrocefin Assay)
This assay measures the ability of an inhibitor to prevent the hydrolysis of the chromogenic cephalosporin, nitrocefin.
1. Preparation of Reagents:
-
Purified β-lactamase enzyme.
-
Nitrocefin stock solution (e.g., 10 mg/mL in DMSO).
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
-
Test inhibitor stock solutions.
2. Procedure: a. Prepare a working solution of nitrocefin in the assay buffer (e.g., 100 µM). b. In a 96-well plate, add the assay buffer, the β-lactamase enzyme, and varying concentrations of the test inhibitor. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature. d. Initiate the reaction by adding the nitrocefin working solution to each well. e. Immediately measure the absorbance at 486 nm kinetically over a period of time (e.g., 30 minutes) using a microplate reader. f. The rate of nitrocefin hydrolysis is determined from the linear portion of the absorbance curve. g. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the rate of hydrolysis compared to the control (no inhibitor).
Experimental and Drug Discovery Workflow
The discovery and development of novel β-lactamase inhibitors like this compound follows a structured workflow.
Caption: A typical workflow for antibacterial drug discovery.
This guide provides a foundational understanding of this compound and its analogs for researchers in the field of antibacterial drug development. The provided data and protocols serve as a starting point for further investigation and development of this promising class of β-lactamase inhibitors.
References
Unveiling "Antibacterial Agent 45": A Technical Deep-Dive into a Novel Beta-Lactamase Inhibitor from Patent WO2013030735A1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of "Antibacterial Agent 45," a novel antibacterial agent identified as Example 8 in patent WO2013030735A1. This document delves into the synthesis, quantitative antibacterial potentiation data, and the presumed mechanism of action of this compound, offering valuable insights for researchers in the field of antibacterial drug discovery and development.
Chemical Identity and Structure
"this compound" is chemically described as (1R,2S,5R)-2-((E)-2-(4-(trifluoromethoxy)phenyl)vinyl)-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl hydrogen sulfate. It is a novel derivative of 1,6-diazabicyclo[3.2.1]octan-7-one.
Molecular Structure:
An In-depth Technical Guide to the Novel Antibacterial Agent Cresomycin (Designated as Agent 45)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the novel, fully synthetic antibacterial agent, Cresomycin, herein referred to as "Antibacterial Agent 45" for the purpose of this review. This document details its mechanism of action, antimicrobial spectrum, and efficacy, with a focus on overcoming established antibiotic resistance mechanisms.
Introduction
Antibiotic resistance is a significant global health threat, necessitating the development of new antimicrobial agents with novel mechanisms of action.[1] Many existing antibiotics, such as lincosamides, target the bacterial ribosome, the cellular machinery responsible for protein synthesis.[2][3] However, bacteria have evolved resistance mechanisms, often through the enzymatic modification of the ribosomal RNA (rRNA), which prevents these antibiotics from binding effectively.[4][5]
This compound (Cresomycin) is a fully synthetic, bridged macrobicyclic antibiotic belonging to a class similar to oxepanoprolinamides and lincosamides.[6] It has been specifically designed to overcome common resistance mechanisms by being "pre-organized" for tight binding to the bacterial ribosome.[7][8] This pre-configuration allows it to bind effectively even to ribosomes that have been modified to confer resistance to other antibiotics.[9][10]
Mechanism of Action
The primary target of this compound is the bacterial 70S ribosome, a critical component for protein synthesis.[3] It binds within the peptidyl transferase center (PTC) of the large (50S) ribosomal subunit, thereby inhibiting protein synthesis.[6][11]
A prevalent mechanism of resistance to ribosome-targeting antibiotics is the methylation of specific nucleotides in the 23S rRNA by enzymes such as chloramphenicol-florfenicol resistance (Cfr) and erythromycin-resistance ribosomal RNA methylase (Erm).[4][8] These methylations sterically hinder the binding of many antibiotics.[12]
The innovative design of this compound features a rigid, pre-organized conformation that allows it to bind tightly to the ribosome, making concessive adjustments to accommodate the methylated nucleotides.[2][8] X-ray crystallography has revealed that this tight binding is maintained in both wild-type and drug-resistant (Cfr and Erm-methylated) ribosomes.[2][8] This unique structural feature is the basis for its ability to overcome these common forms of resistance.[9]
Caption: Inhibition of bacterial protein synthesis by this compound.
In Vitro Antimicrobial Activity
This compound has demonstrated potent in vitro activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[8][13]
| Bacterial Species | Strain Type | MIC50 (mg/L) | MIC90 (mg/L) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.06[14] | 0.5[14] |
| Staphylococcus aureus | MDR Clinical Isolates | - | 2[15] |
| Streptococcus spp. | MDR Clinical Isolates | - | ≤ 0.06[15] |
| Enterococcus spp. | MDR Clinical Isolates | - | 0.25[15] |
| Escherichia coli | Multidrug-Resistant | - | - |
| Pseudomonas aeruginosa | Multidrug-Resistant | - | - |
Note: MIC50 and MIC90 values are the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is compiled from multiple sources and specific values may vary between studies.
In isolates of MRSA that harbor erm genes, which confer resistance to lincosamides, the MIC90 for clindamycin was >16 mg/L, while for cresomycin it was 0.5 mg/L, highlighting its efficacy against this resistance mechanism.[14] Time-kill studies have indicated that this compound is bacteriostatic against S. aureus.[6]
In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in mouse models of infection with multidrug-resistant bacteria.[13]
| Infection Model | Bacterial Strain | Outcome |
| Systemic Infection | Lethal dose of antibiotic-resistant Staphylococcus aureus | 10 out of 10 treated mice survived for seven days, compared to 1 out of 10 in the untreated group.[2] |
| Systemic Infection | Antibiotic-resistant Escherichia coli | Suppressed bacterial growth.[2] |
| Systemic Infection | Antibiotic-resistant Pseudomonas aeruginosa | Suppressed bacterial growth.[2] |
These results demonstrate the potential of this compound to treat serious infections caused by highly resistant pathogens.[16]
Experimental Protocols
The in vitro potency of this compound is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
To elucidate the binding mechanism, co-crystals of the bacterial ribosome with this compound are prepared and analyzed.
-
Crystallization: Bacterial ribosomes (e.g., from Thermus thermophilus or Escherichia coli) are co-crystallized with an excess of this compound.
-
Data Collection: The crystals are flash-frozen and subjected to a high-intensity X-ray beam at a synchrotron source to obtain diffraction patterns.[17]
-
Structure Determination: The diffraction data is processed to determine the three-dimensional structure of the ribosome-antibiotic complex at high resolution.[17] This allows for the precise visualization of the interactions between the antibiotic and the ribosomal binding pocket.[2][8]
Synthesis
This compound is a fully synthetic molecule, which allows for greater chemical diversity compared to semi-synthetic modifications of natural products.[1][7] The synthesis is described as a "component-based synthesis," where large, complex molecular components are synthesized separately and then brought together in the final stages.[18] This approach facilitates the creation and testing of numerous analogues, accelerating the drug discovery process.[18] The synthesis of cresomycin began with D-galactose as a starting material, followed by numerous chemical modifications to achieve its final, pre-organized structure.[7]
Safety and Future Development
Preliminary in vitro safety experiments using human cells have indicated low cytotoxicity for this compound.[6] The next steps in its development will involve assessing its safety and efficacy in human clinical trials.[16] Further research is also needed to investigate its oral bioavailability, toxicity, stability, and solubility.[7] The development of cresomycin is being supported by a grant from CARB-X, a global non-profit partnership dedicated to accelerating antibacterial research.[18][19]
Conclusion
This compound (Cresomycin) represents a promising new class of synthetic antibiotics designed to combat multidrug-resistant bacteria.[20] Its unique, pre-organized structure allows it to bind tightly to bacterial ribosomes and overcome common resistance mechanisms that render many existing antibiotics ineffective.[6][21] With potent in vitro and in vivo activity against a range of high-priority pathogens, this compound is a significant development in the fight against antimicrobial resistance.[2][8][13] Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential.
References
- 1. Synthetic biology of antimicrobial discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing a new antibiotic to combat drug resistance | National Institutes of Health (NIH) [nih.gov]
- 3. A novel target for ribosomal antibiotics [researchfeatures.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cresomycin - Wikipedia [en.wikipedia.org]
- 7. A new synthetic antibiotic tightly binds bacterial ribosomes | Drug Discovery News [drugdiscoverynews.com]
- 8. An antibiotic preorganized for ribosomal binding overcomes antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. today.uic.edu [today.uic.edu]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 12. Directed evolution of the rRNA methylating enzyme Cfr reveals molecular basis of antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Introducing Cresomycin, a synthetic antimicrobial molecule highly effective against multidrug-resistant bacteria | EurekAlert! [eurekalert.org]
- 14. Synthetic lincosamides iboxamycin and cresomycin are active against ocular multidrug-resistant methicillin-resistant Staphylococcus aureus carrying erm genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An antibiotic preorganized for ribosomal binding overcomes antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evading Bacterial Resistance: Scientists Develop Groundbreaking New Antibiotic - - Prova Education [provaeducation.com]
- 17. Ribosome-Targeting Antibiotic Designed To Fight Drug-Resistant Bacteria | Technology Networks [technologynetworks.com]
- 18. news.harvard.edu [news.harvard.edu]
- 19. Harvard researchers develop new antibiotic to prevent drug-resistant bacteria - India Today [indiatoday.in]
- 20. New antimicrobial developed that is effective against suberbugs [sciencemediacentre.es]
- 21. fiercebiotech.com [fiercebiotech.com]
Methodological & Application
Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 45
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Minimum Inhibitory Concentration (MIC) is a fundamental metric in the field of antimicrobial research and drug development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4] This application note provides a detailed protocol for determining the MIC of a novel antibacterial compound, designated "Agent 45," using the broth microdilution method. This method is widely adopted due to its efficiency in testing multiple samples and its amenability to automation.[5][6][7] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
Data Presentation
The MIC values for Agent 45 against a panel of clinically relevant bacterial strains should be summarized for clear comparison. The results are typically presented in a tabular format, expressing the MIC in micrograms per milliliter (µg/mL).[3][11][12]
Table 1: MIC of Agent 45 against various bacterial strains.
| Bacterial Strain | ATCC Number | Agent 45 MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 2 |
| Escherichia coli | 25922 | 4 |
| Pseudomonas aeruginosa | 27853 | 8 |
| Enterococcus faecalis | 29212 | 1 |
| Streptococcus pneumoniae | 49619 | 0.5 |
| Klebsiella pneumoniae | 700603 | 16 |
Experimental Protocols
This section details the broth microdilution method for determining the MIC of Agent 45.
Materials
-
Antibacterial Agent 45 stock solution (concentration to be determined based on expected potency)
-
96-well sterile microtiter plates[6]
-
Bacterial strains (e.g., from ATCC)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35 ± 2°C)[13]
-
Plate reader (optional, for automated reading)
Protocol
-
Preparation of Agent 45 Dilutions:
-
Prepare a working stock solution of Agent 45 in a suitable solvent. The final concentration in the assay wells should be considered when preparing the stock.
-
In a 96-well microtiter plate, add 100 µL of sterile CAMHB to all wells.
-
Add 100 µL of the Agent 45 working stock solution to the first column of wells. This will be the highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[6]
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).[6]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[14] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be 0.08-0.13).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate (columns 1-11). Do not inoculate the sterility control wells (column 12).
-
The final volume in each well will be 200 µL.
-
Seal the plate with a sterile lid or adhesive seal to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[5][13]
-
-
Reading and Interpreting Results:
-
After incubation, examine the plate for bacterial growth. The sterility control (column 12) should show no growth, and the growth control (column 11) should show turbidity.
-
The MIC is the lowest concentration of Agent 45 at which there is no visible growth (i.e., the first clear well).[1]
-
Results can be read visually or with a microplate reader by measuring the absorbance at 600 nm.[3]
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the MIC determination protocol.
Caption: Workflow for MIC determination by broth microdilution.
Hypothetical Signaling Pathway for Agent 45
This diagram illustrates a potential mechanism of action for Agent 45, targeting bacterial cell wall synthesis. The disruption of this pathway leads to cell lysis and death. Common mechanisms of action for antibacterial agents include interference with cell wall synthesis, inhibition of protein synthesis, interference with nucleic acid synthesis, inhibition of a metabolic pathway, and inhibition of membrane function.[15][16][17][18]
Caption: Hypothetical mechanism of Agent 45 targeting cell wall synthesis.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacld.com [iacld.com]
- 10. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 11. idexx.dk [idexx.dk]
- 12. idexx.com [idexx.com]
- 13. goldbio.com [goldbio.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 17. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]
- 18. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Agent 45 (Compound 45c) in Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial Agent 45, also identified as Antibacterial Agent 202 (Compound 45c), is a potent antimicrobial compound demonstrating significant activity primarily against Gram-negative bacteria.[1] Its principal mechanism of action involves the disruption of the bacterial cell membrane's integrity, leading to cell death.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in various research and development settings, with a focus on its use in culture.
Chemical Properties and Handling
| Property | Value |
| Synonyms | Antibacterial agent 202, Compound 45c |
| Mechanism of Action | Disruption of bacterial cell membrane integrity[1] |
| Spectrum of Activity | Primarily Gram-negative bacteria[1] |
| Solubility | Information on solubility in common laboratory solvents should be obtained from the supplier's safety data sheet (SDS). It is advisable to prepare concentrated stock solutions in a suitable organic solvent like DMSO. |
| Storage | Store as a powder at -20°C for long-term stability. Stock solutions in solvent should be stored at -80°C. Stability in aqueous solutions and cell culture media may vary and should be determined empirically.[2] |
Antibacterial Activity
This compound has demonstrated efficacy against a range of Gram-negative pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains.
| Bacterial Strain | MIC (μM) |
| Escherichia coli | 7.8 - 31.25[1] |
| Klebsiella pneumoniae | 7.8 - 31.25[1] |
| Pseudomonas aeruginosa | 7.8 - 31.25[1] |
Application in Eukaryotic Cell Culture
While primarily an antibacterial agent, its use in eukaryotic cell culture requires careful consideration due to potential cytotoxicity. It is described as having low cytotoxicity, but quantitative data is limited.[1]
Use as a Contamination Control Agent
The routine use of antibiotics for preventing microbial contamination in cell culture is a common practice, though it should not replace aseptic technique. For primary cell cultures where the risk of initial contamination is high, the use of antibiotics can be beneficial.
Recommended Starting Concentration for Prophylactic Use:
The optimal concentration of this compound for preventing bacterial contamination in mammalian cell culture has not been established. It is crucial to perform a dose-response experiment to determine the highest concentration that is not toxic to the specific cell line being used. A starting point for testing could be a concentration significantly lower than its antibacterial MIC, for instance, in the range of 0.1-1 µM.
Cytotoxicity Profile
Hypothetical Cytotoxicity Data Structure:
| Cell Line | Cell Type | IC50 (μM) |
| HEK293 | Human Embryonic Kidney | Data not available |
| HeLa | Human Cervical Cancer | Data not available |
| A549 | Human Lung Carcinoma | Data not available |
| NIH/3T3 | Mouse Embryonic Fibroblast | Data not available |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Bacteria
This protocol outlines the broth microdilution method to determine the MIC of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Inoculate each well (except the negative control) with 50 µL of the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the agent that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest concentration where there is no significant increase in OD600 compared to the negative control.
Protocol 2: Assessment of Cytotoxicity in Mammalian Cell Lines (MTT Assay)
This protocol describes a method to determine the IC50 value of this compound on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is the concentration of the agent that reduces cell viability by 50%.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow: MIC Determination
Caption: Workflow for MIC determination.
Experimental Workflow: Cytotoxicity (MTT) Assay
Caption: Workflow for cytotoxicity (MTT) assay.
References
Application Notes and Protocols for Testing Antibacterial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of new antibacterial agents is a critical component of infectious disease research and drug development. A standardized set of in vitro tests is essential to determine the efficacy of a novel compound and to compare its activity with existing antibiotics. This document provides detailed protocols for the most common methods used to assess the antibacterial properties of a test agent: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Disk Diffusion, and Time-Kill Kinetics.
These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[1][2][3][4][5][6]
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8][9][10] It is a fundamental measure of an agent's potency. The broth microdilution method is a widely used technique for MIC determination.[9][10]
Protocol: Broth Microdilution Method
-
Preparation of Antimicrobial Agent Stock Solution:
-
Dissolve the antibacterial agent in a suitable solvent to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Serial Dilution in 96-Well Plate:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
This will create a gradient of decreasing antimicrobial concentrations.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[12]
-
-
Reading the MIC:
Data Presentation: MIC Values
| Test Agent | Bacterial Strain | MIC (µg/mL) |
| Agent A | Staphylococcus aureus ATCC 29213 | 2 |
| Agent A | Escherichia coli ATCC 25922 | 8 |
| Agent B | Staphylococcus aureus ATCC 29213 | 16 |
| Agent B | Escherichia coli ATCC 25922 | >64 |
| Control (e.g., Ciprofloxacin) | Staphylococcus aureus ATCC 29213 | 0.5 |
| Control (e.g., Ciprofloxacin) | Escherichia coli ATCC 25922 | 0.25 |
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[13] It is determined by subculturing from the clear wells of an MIC test onto antibiotic-free agar.[13]
Protocol: MBC Determination
-
Following MIC Determination:
-
Use the 96-well plate from the completed MIC assay.
-
-
Subculturing:
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Reading the MBC:
Data Presentation: MIC vs. MBC
| Test Agent | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Agent A | Staphylococcus aureus ATCC 29213 | 2 | 4 | Bactericidal (≤4) |
| Agent B | Escherichia coli ATCC 25922 | 8 | >64 | Bacteriostatic (>4) |
Disk Diffusion Assay (Kirby-Bauer Test)
The disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to different antibiotics.[15] An effective antibiotic will produce a large zone of inhibition where bacterial growth is prevented.[15]
Protocol: Disk Diffusion Assay
-
Preparation of Agar Plates:
-
Use Mueller-Hinton Agar (MHA) plates with a depth of 4 mm.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[5]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of Antibiotic Disks:
-
Within 15 minutes of inoculating the plate, use sterile forceps or a disk dispenser to place paper disks impregnated with a known concentration of the antimicrobial agent onto the agar surface.[16][17]
-
Ensure the disks are in firm contact with the agar. Place no more than 12 disks on a 150mm plate and 6 on a 100mm plate.[11][17]
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 1°C for 18 ± 2 hours.[16]
-
-
Measuring Zones of Inhibition:
-
After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.
-
Data Presentation: Zones of Inhibition
| Test Agent (Disk Concentration) | Bacterial Strain | Zone of Inhibition (mm) | Interpretation (e.g., CLSI M100) |
| Agent A (30 µg) | Staphylococcus aureus ATCC 25923 | 22 | Susceptible |
| Agent A (30 µg) | Escherichia coli ATCC 25922 | 15 | Intermediate |
| Agent B (10 µg) | Staphylococcus aureus ATCC 25923 | 0 | Resistant |
| Agent B (10 µg) | Escherichia coli ATCC 25922 | 0 | Resistant |
Time-Kill Kinetics Assay
A time-kill kinetics assay evaluates the rate at which an antibacterial agent kills a bacterial population over time.[18][19] This provides more detailed information about the bactericidal or bacteriostatic activity of the compound.[18]
Protocol: Time-Kill Kinetics Assay
-
Preparation:
-
Prepare a bacterial culture in the mid-logarithmic growth phase.
-
Prepare flasks containing MHB with the test agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the agent.
-
-
Inoculation:
-
Inoculate each flask with the bacterial culture to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[20]
-
Perform serial dilutions of the aliquots in sterile saline or broth.
-
Plate the dilutions onto MHA plates to determine the number of viable bacteria (CFU/mL).
-
-
Incubation and Counting:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18]
-
Data Presentation: Time-Kill Curve Data
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (Agent at 1x MIC) | Log₁₀ CFU/mL (Agent at 4x MIC) |
| 0 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.2 | 4.1 |
| 4 | 7.8 | 4.1 | 2.5 |
| 6 | 8.9 | 3.5 | <2 (Limit of Detection) |
| 8 | 9.2 | 3.8 | <2 |
| 24 | 9.5 | 5.1 | <2 |
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.
Caption: Workflow for the Disk Diffusion (Kirby-Bauer) Assay.
Caption: Workflow for the Time-Kill Kinetics Assay.
References
- 1. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 2. iacld.com [iacld.com]
- 3. EUCAST: EUCAST - Home [eucast.org]
- 4. EUCAST: Guidance Documents [eucast.org]
- 5. chainnetwork.org [chainnetwork.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. academic.oup.com [academic.oup.com]
- 12. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 13. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 14. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 15. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. emerypharma.com [emerypharma.com]
- 19. nelsonlabs.com [nelsonlabs.com]
- 20. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
Unlocking the Power of Combination Therapy: Methods for Assessing Antibacterial Synergy
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates innovative strategies to combat bacterial infections. Combination therapy, the use of two or more antibiotics concurrently, presents a promising approach to enhance efficacy, broaden the spectrum of activity, and reduce the emergence of resistance. Assessing the interaction between antimicrobial agents is paramount to identifying synergistic combinations with therapeutic potential. This document provides detailed application notes and protocols for the principal methods used to evaluate antibacterial synergy: the Checkerboard Assay, Time-Kill Curve Analysis, and E-test based methods.
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.[1][2] This technique involves testing a range of concentrations of both drugs, alone and in combination, to identify the minimum inhibitory concentration (MIC) of each drug in the presence of the other.
Experimental Protocol
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Two antimicrobial agents (Drug A and Drug B) of known concentration
-
Incubator (35-37°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Drug Dilutions: Prepare serial twofold dilutions of Drug A and Drug B in the appropriate growth medium.
-
Plate Setup:
-
Along the x-axis of a 96-well plate, dispense decreasing concentrations of Drug A.
-
Along the y-axis, dispense decreasing concentrations of Drug B.[3]
-
The result is a checkerboard pattern where each well contains a unique combination of concentrations of the two drugs.[4]
-
Include wells with each drug alone to determine their individual MICs.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[3]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by using a microplate reader. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
Data Presentation and Interpretation
The interaction between the two antimicrobial agents is quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated using the following formula:
FICI = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The FICI value is interpreted as follows:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI) values.[5][6]
Workflow Diagram
Time-Kill Curve Analysis
Time-kill curve analysis is a dynamic method that provides information on the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[7] It is considered the gold standard for assessing bactericidal activity and synergy.[8]
Experimental Protocol
Materials:
-
Flasks or tubes for broth culture
-
Bacterial culture in logarithmic growth phase, adjusted to a starting inoculum of approximately 10^6 CFU/mL
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Antimicrobial agents (Drug A and Drug B) at desired concentrations (often based on MIC values)
-
Shaking incubator (35-37°C)
-
Apparatus for serial dilutions and plating (e.g., micropipettes, sterile saline, agar plates)
-
Colony counter
Procedure:
-
Preparation: Prepare flasks containing broth with the desired concentrations of Drug A alone, Drug B alone, the combination of Drug A and Drug B, and a growth control (no drug).
-
Inoculation: Inoculate each flask with the standardized bacterial suspension to achieve a starting density of approximately 10^6 CFU/mL.
-
Incubation and Sampling: Incubate the flasks in a shaking incubator at 35-37°C. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.
-
Incubation and Counting: Incubate the plates for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
Data Presentation and Interpretation
The results are presented as a graph of log10 CFU/mL versus time.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).[9]
-
Indifference is a < 2-log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism is a ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.
Workflow Diagram
E-test Based Methods
The E-test (epsilometer test) utilizes a predefined, stable gradient of an antimicrobial agent on a plastic strip.[10] Modifications of the standard E-test protocol can be used to assess synergy.
Experimental Protocol (Cross Method)
Materials:
-
Agar plates (e.g., Mueller-Hinton agar)
-
Bacterial culture swabbed to create a lawn
-
E-test strips for Drug A and Drug B
Procedure:
-
Inoculation: Inoculate the surface of an agar plate with the test organism to create a confluent lawn.
-
Strip Application:
-
Place the E-test strip for Drug A on the agar surface.
-
Place the E-test strip for Drug B at a 90-degree angle to the first strip. The strips should intersect at their respective MIC values.[11]
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: Observe the zone of inhibition. The shape of the inhibition zone at the intersection of the strips indicates the nature of the interaction.
Data Presentation and Interpretation
The interaction is interpreted based on the shape of the inhibition zone at the intersection of the E-test strips. A phantom zone or deformation of the ellipse of inhibition can indicate synergy. For a quantitative assessment, the FICI can be calculated by reading the MIC values from the strips where the inhibition ellipse intersects the strip in the combination zone.
| Interaction | Observation |
| Synergy | Enhanced zone of inhibition at the intersection. |
| Additive | No change in the shape of the inhibition zones. |
| Antagonism | Reduced zone of inhibition at the intersection. |
Table 2: Interpretation of E-test synergy results.
Logical Relationship Diagram
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. fibercellsystems.com [fibercellsystems.com]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Checkerboard Assay for Antibacterial Agent 45
For Researchers, Scientists, and Drug Development Professionals
Introduction
The checkerboard assay is a robust in vitro method used to assess the interaction between two antimicrobial agents when used in combination against a specific microorganism. This technique allows for the determination of synergistic, additive, indifferent, or antagonistic effects, which is crucial in the development of new combination therapies to combat antimicrobial resistance. By testing a range of concentrations of two agents simultaneously in a microtiter plate, the assay can identify the minimal inhibitory concentration (MIC) of each agent alone and in combination. This data is then used to calculate the Fractional Inhibitory Concentration (FIC) index, a key indicator of the nature of the interaction. An FIC index of ≤ 0.5 typically indicates synergy, a value > 0.5 to 4 suggests an additive or indifferent effect, and an index > 4 points to antagonism.[1][2] This application note provides a detailed protocol for performing a checkerboard assay with a novel hypothetical compound, "Antibacterial Agent 45," in combination with a known antibiotic.
Data Presentation
The results of a checkerboard assay are typically summarized in tables to clearly present the MICs of the individual agents and their combinations, along with the calculated FIC indices.
Table 1: MIC of Individual Agents
| Agent | MIC (µg/mL) |
| This compound | Value |
| Antibiotic B | Value |
Table 2: Checkerboard Assay Results and FIC Index Calculation
| [Agent 45] (µg/mL) | [Antibiotic B] (µg/mL) | Growth (+/-) | FIC A (MIC A combo / MIC A alone) | FIC B (MIC B combo / MIC B alone) | FIC Index (FIC A + FIC B) | Interaction |
| Concentration 1 | Concentration 1 | +/- | Value | Value | Value | Synergy/Additive/Antagonism |
| ... | ... | ... | ... | ... | ... | ... |
| Concentration n | Concentration n | +/- | Value | Value | Value | Synergy/Additive/Antagonism |
Experimental Protocols
Preliminary Step: Determination of Minimum Inhibitory Concentration (MIC) of Individual Agents
Before performing the checkerboard assay, it is essential to determine the MIC of each agent individually against the target microorganism. This will inform the concentration range to be used in the combination study. The broth microdilution method is a standard procedure for MIC determination.[3][4][5]
Materials:
-
This compound (stock solution of known concentration)
-
Antibiotic B (stock solution of known concentration)
-
Target microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]
-
Sterile 96-well microtiter plates[3]
-
Sterile reservoirs and multichannel pipettes[6]
-
Spectrophotometer or microplate reader
-
Incubator (35 ± 2°C)[6]
Protocol:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the target microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Prepare Serial Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of each antimicrobial agent in CAMHB to cover a broad concentration range. A typical setup involves 10 concentrations of each agent.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.[1]
-
-
Determine MIC:
Checkerboard Assay Protocol
This protocol describes the setup of the checkerboard assay to evaluate the interaction between this compound and a known antibiotic (Antibiotic B).[2][6]
Materials:
-
Same as for the MIC determination.
Protocol:
-
Prepare Stock Solutions:
-
Prepare stock solutions of this compound and Antibiotic B at concentrations that are at least four times the highest concentration to be tested in the assay.[6] The concentration range should bracket the previously determined MICs of each agent.
-
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of this compound.
-
Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of Antibiotic B.
-
The result is a matrix of wells containing various combinations of the two agents.
-
Column 11 should contain only the serial dilutions of Antibiotic B to redetermine its MIC.
-
Row H should contain only the serial dilutions of this compound to redetermine its MIC.[1]
-
Include a growth control well (no agents) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Prepare the bacterial inoculum as described in the MIC determination protocol to a final density of 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except the sterility control) with 50 µL of the bacterial suspension.
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.
-
-
Data Analysis:
-
For each well showing no growth, calculate the Fractional Inhibitory Concentration (FIC) for each agent using the following formulas:
-
Calculate the FIC index for each combination:
-
FIC Index = FIC A + FIC B [1]
-
-
Interpret the results based on the FIC index:[1]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Mandatory Visualizations
Signaling Pathway Diagram
This diagram illustrates a hypothetical synergistic mechanism where this compound inhibits a bacterial resistance mechanism (e.g., an efflux pump), thereby increasing the intracellular concentration and efficacy of Antibiotic B, which targets an essential cellular process.
Caption: Hypothetical synergistic interaction pathway.
Experimental Workflow Diagram
This diagram outlines the step-by-step process of the checkerboard assay.
Caption: Checkerboard assay experimental workflow.
Data Analysis Logic Diagram
This diagram illustrates the logical flow for analyzing the data obtained from the checkerboard assay.
Caption: Data analysis workflow for checkerboard assay.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Time-Kill Curve Assay of Antibacterial Agent 45
For Researchers, Scientists, and Drug Development Professionals
Introduction
The time-kill curve assay is a critical in vitro method used to assess the pharmacodynamic properties of an antimicrobial agent.[1][2][3] This assay provides detailed information on the rate and extent of bacterial killing over time, offering insights into whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[1][4] This document provides a detailed protocol for performing a time-kill curve assay for the novel investigational antibacterial agent, designated as Antibacterial Agent 45.
This compound is a promising new molecule with a unique mechanism of action targeting gram-positive and gram-negative bacteria. Understanding its killing kinetics is paramount for its preclinical and clinical development, aiding in dose selection and predicting in vivo efficacy. These application notes are designed to guide researchers through the process of evaluating the bactericidal or bacteriostatic activity of this compound against relevant bacterial strains.[1]
Principle of the Assay
The time-kill curve assay involves exposing a standardized inoculum of a bacterial strain to a constant concentration of an antimicrobial agent over a specified period, typically 24 hours.[5][6] At various time points, aliquots are removed from the test suspension, serially diluted, and plated on agar to determine the number of viable bacteria, expressed as colony-forming units per milliliter (CFU/mL).[3][5] The resulting data are plotted as log10 CFU/mL versus time, providing a visual representation of the antimicrobial agent's effect on bacterial viability.[4][6]
A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[1][5][7] A bacteriostatic effect is characterized by the prevention of bacterial growth, with the CFU/mL remaining relatively constant compared to the initial inoculum.[1]
Data Presentation
The following tables summarize the hypothetical quantitative data from a time-kill curve assay of this compound against Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922 at various concentrations.
Table 1: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 6.02 | 6.01 | 6.03 | 6.02 | 6.01 |
| 2 | 6.35 | 5.85 | 5.15 | 4.55 | 3.85 |
| 4 | 6.88 | 5.70 | 4.30 | 3.20 | 2.10 |
| 8 | 8.12 | 5.65 | 3.15 | <2.00 | <2.00 |
| 12 | 8.95 | 5.68 | 2.50 | <2.00 | <2.00 |
| 24 | 9.50 | 5.75 | <2.00 | <2.00 | <2.00 |
Table 2: Time-Kill Kinetics of this compound against Escherichia coli ATCC 25922
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 6.05 | 6.04 | 6.06 | 6.05 | 6.04 |
| 2 | 6.40 | 6.10 | 5.50 | 4.90 | 4.10 |
| 4 | 7.00 | 6.15 | 4.80 | 3.90 | 2.80 |
| 8 | 8.30 | 6.20 | 3.90 | 2.70 | <2.00 |
| 12 | 9.10 | 6.25 | 3.10 | <2.00 | <2.00 |
| 24 | 9.80 | 6.30 | 2.40 | <2.00 | <2.00 |
Experimental Protocols
This section provides a detailed methodology for conducting the time-kill curve assay for this compound.
Materials
-
This compound (stock solution of known concentration)
-
Test organisms (Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile test tubes or flasks
-
Sterile pipettes and pipette tips
-
Incubator (35 ± 2°C)
-
Shaking incubator (optional, but recommended)
-
Spectrophotometer or McFarland standards
-
Vortex mixer
-
Spiral plater or manual plating supplies (spreaders, turntable)
-
Colony counter
Methods
1. Preparation of Bacterial Inoculum
a. From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism.
b. Inoculate the colonies into a tube containing 5 mL of CAMHB.
c. Incubate the broth culture at 35 ± 2°C for 2-6 hours, or until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
d. Dilute the standardized bacterial suspension in sterile CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.
2. Preparation of Antibacterial Agent Dilutions
a. Prepare serial dilutions of this compound in CAMHB to achieve final concentrations of 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC). The MIC should be predetermined using a standardized broth microdilution method.
b. Include a growth control tube containing only the bacterial inoculum in CAMHB without any antibacterial agent.
3. Assay Procedure
a. Dispense the appropriate volume of the prepared bacterial inoculum and antibacterial agent dilutions into sterile test tubes or flasks.
b. At time zero (immediately after adding the antibacterial agent), and at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), remove a 100 µL aliquot from each test and control tube.[5]
c. Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
d. Plate 100 µL of the appropriate dilutions onto TSA plates.
e. Incubate the plates at 35 ± 2°C for 18-24 hours.
4. Data Collection and Analysis
a. Following incubation, count the number of colonies on the plates.
b. Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
c. Convert the CFU/mL values to log10 CFU/mL.
d. Plot the mean log10 CFU/mL (from triplicate experiments) versus time for each concentration of this compound and the growth control.
Visualizations
The following diagrams illustrate the experimental workflow and the interpretation of time-kill curve data.
Caption: Workflow for the time-kill curve assay.
Caption: Decision tree for interpreting time-kill curve results.
References
Application Notes & Protocols: Post-Antibiotic Effect of Antibacterial Agent 45
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth following a brief exposure to an antimicrobial agent. This phenomenon is a crucial parameter in understanding the pharmacodynamics of an antibiotic, influencing dosing regimens and predicting clinical efficacy. A prolonged PAE allows for less frequent dosing, which can improve patient compliance and reduce the risk of toxicity.
This document provides a detailed protocol for determining the PAE of the novel investigational compound, Antibacterial Agent 45. It also presents a hypothetical data set and illustrates key experimental workflows and potential mechanisms of action.
Quantitative Data Summary
The following table summarizes the hypothetical post-antibiotic effect of this compound against common Gram-positive and Gram-negative bacteria. The PAE is concentration-dependent and varies between different bacterial species.
| Bacterial Strain | MIC (µg/mL) | Concentration for PAE Induction | Exposure Time (hours) | PAE (hours) |
| Staphylococcus aureus ATCC 29213 | 0.5 | 2X MIC | 1 | 4.2 |
| Staphylococcus aureus ATCC 29213 | 0.5 | 4X MIC | 1 | 6.8 |
| Streptococcus pneumoniae ATCC 49619 | 0.25 | 2X MIC | 1 | 5.1 |
| Streptococcus pneumoniae ATCC 49619 | 0.25 | 4X MIC | 1 | 7.5 |
| Escherichia coli ATCC 25922 | 1 | 2X MIC | 1 | 2.5 |
| Escherichia coli ATCC 25922 | 1 | 4X MIC | 1 | 4.1 |
| Pseudomonas aeruginosa ATCC 27853 | 2 | 2X MIC | 1 | 1.8 |
| Pseudomonas aeruginosa ATCC 27853 | 2 | 4X MIC | 1 | 3.2 |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the agent in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria without agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the agent at which there is no visible turbidity.
Determination of Post-Antibiotic Effect (PAE)
Objective: To measure the time it takes for a bacterial culture to recover and resume logarithmic growth after a short exposure to this compound.
Materials:
-
Bacterial cultures in logarithmic growth phase
-
This compound
-
CAMHB
-
Centrifuge
-
Spectrophotometer (600 nm)
-
Shaking incubator (37°C)
Protocol:
-
Grow bacterial cultures in CAMHB to the early logarithmic phase (approx. 10^7 CFU/mL).
-
Divide the culture into test and control groups.
-
Expose the test culture to a specific concentration of this compound (e.g., 4X MIC) for a defined period (e.g., 1-2 hours). The control culture should be handled identically but without the addition of the agent.
-
Remove the antibacterial agent from the test culture by a 1:1000 dilution in pre-warmed CAMHB or by centrifugation followed by resuspension of the pellet in fresh medium. Perform the same procedure for the control culture.
-
Incubate both cultures at 37°C with shaking.
-
Monitor bacterial growth by measuring the absorbance at 600 nm or by viable counts (colony forming units, CFU/mL) at regular intervals until the turbidity of the test culture reaches a predetermined level (e.g., A600 of 0.1).
-
Calculate the PAE using the following formula: PAE = T - C
-
T: The time required for the test culture to increase by 1-log10 CFU/mL after drug removal.
-
C: The time required for the control culture to increase by 1-log10 CFU/mL.
-
Visualizations
Experimental Workflow for PAE Determination
Caption: Workflow for Post-Antibiotic Effect (PAE) Determination.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Hypothetical Mechanism of Action for this compound.
Application Notes: Antibacterial Agent 45 for Treating Resistant E. coli
Introduction
Escherichia coli is a major cause of a wide range of infections in humans. The emergence of multidrug-resistant (MDR) strains, particularly those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases, poses a significant threat to public health, limiting therapeutic options.[1][2] Antibacterial agent 45 is a novel compound belonging to the 1,6-diazabicyclo[3][4][5]octan-7-one class of molecules. Preliminary data suggests that this agent has the potential to restore the efficacy of β-lactam antibiotics, such as ceftazidime, against resistant strains of E. coli.[5] This document provides detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy, kinetics, and safety of this compound.
Proposed Mechanism of Action
Given its chemical structure and its synergistic activity with ceftazidime, it is hypothesized that this compound functions as a β-lactamase inhibitor. β-lactamase enzymes produced by resistant bacteria hydrolyze the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive.[1][6] this compound likely binds to the active site of these β-lactamase enzymes, forming a stable intermediate that prevents the degradation of the co-administered β-lactam antibiotic. This allows the β-lactam antibiotic to effectively inhibit bacterial cell wall synthesis, leading to bacterial cell death.[5][6][7]
Caption: Proposed mechanism of action for this compound.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Ceftazidime in the Presence of this compound
This table summarizes the reported MIC values of ceftazidime against various resistant E. coli strains when combined with this compound.
| E. coli Strain | Ceftazidime MIC (µg/mL)[5] |
| NCTC 13351 | 16 |
| M50 | 16 |
| 7MP | 32 |
Data derived from patent information and has not been independently verified.[5]
Table 2: Hypothetical Time-Kill Kinetics of Ceftazidime with this compound against Resistant E. coli
This table presents hypothetical data illustrating the bactericidal effect of the combination treatment over 24 hours. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[8]
| Treatment | Time (hours) | Log10 CFU/mL |
| Growth Control | 0 | 5.5 |
| 2 | 6.8 | |
| 4 | 8.1 | |
| 8 | 9.2 | |
| 24 | 9.5 | |
| Ceftazidime Alone | 0 | 5.5 |
| 2 | 5.4 | |
| 4 | 5.6 | |
| 8 | 5.8 | |
| 24 | 6.0 | |
| Agent 45 + Ceftazidime | 0 | 5.5 |
| 2 | 4.1 | |
| 4 | 3.2 | |
| 8 | <2.0 | |
| 24 | <2.0 |
This data is for illustrative purposes only.
Table 3: Hypothetical Cytotoxicity of this compound on Mammalian Cells
This table shows hypothetical IC50 values for this compound against a human cell line to illustrate how safety data would be presented. The IC50 is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HEK 293 (Human Embryonic Kidney) | MTT Assay | 24 | >100 |
| MTT Assay | 48 | >100 | |
| MTT Assay | 72 | 95.8 |
This data is for illustrative purposes only.
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[9][10]
Materials:
-
This compound
-
Ceftazidime
-
Resistant E. coli strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation: a. Select 3-5 isolated colonies of the E. coli strain from an agar plate incubated overnight. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Drug Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). b. In a 96-well plate, perform serial two-fold dilutions of ceftazidime in CAMHB, with each well also containing a fixed, sub-inhibitory concentration of this compound. The final volume in each well should be 50 µL.
-
Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. b. Include a growth control well (bacteria in CAMHB without any drug) and a sterility control well (CAMHB only). c. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: a. After incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of ceftazidime (in the presence of this compound) that completely inhibits visible growth.
Caption: Workflow for MIC determination via broth microdilution.
Protocol: Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[4][8][11]
Materials:
-
This compound
-
Ceftazidime
-
Resistant E. coli strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes or flasks
-
Sterile saline or PBS
-
Nutrient agar plates
-
Incubator shaker
Procedure:
-
Inoculum Preparation: a. Grow an overnight culture of the E. coli strain in CAMHB. b. Dilute the overnight culture into fresh, pre-warmed CAMHB and incubate until it reaches the mid-logarithmic growth phase. c. Adjust the bacterial suspension to a starting concentration of approximately 5 x 10^5 CFU/mL in several flasks.
-
Exposure: a. Add the test agents to the flasks. Recommended conditions include: i. Growth Control (no drug) ii. Ceftazidime alone (at 1x or 2x MIC) iii. This compound alone iv. Ceftazidime + this compound b. Incubate all flasks at 37°C with constant agitation (e.g., 180 rpm).
-
Sampling and Plating: a. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask. b. Perform ten-fold serial dilutions of each aliquot in sterile saline. c. Plate 100 µL of appropriate dilutions onto nutrient agar plates in triplicate. d. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: a. Count the colonies on each plate and calculate the CFU/mL for each time point. b. Plot the Log10 CFU/mL versus time for each treatment condition. c. A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[8]
References
- 1. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 2. nist.gov [nist.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. nelsonlabs.com [nelsonlabs.com]
Application Notes and Protocols for Antibacterial Agent 45 (45S5 Bioglass) in Biofilm Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 45, identified as 45S5 Bioglass, is a bioactive glass composition with significant antimicrobial and antibiofilm properties. Composed of 45% SiO₂, 24.5% Na₂O, 24.5% CaO, and 6% P₂O₅ by weight, its mechanism of action is primarily attributed to the release of ions upon contact with aqueous environments. This leads to an increase in pH and osmotic pressure, creating a hostile environment for bacterial growth and biofilm formation.[1][2] Additionally, the formation of needle-like debris from the bioglass can cause physical damage to bacterial cell walls.[2] These application notes provide a summary of the quantitative data, detailed experimental protocols for biofilm studies, and a visualization of its mechanism of action.
Data Presentation
The antibiofilm efficacy of 45S5 Bioglass has been evaluated against a range of clinically relevant bacteria. The following tables summarize the available quantitative data.
| Table 1: Minimum Bactericidal Concentration (MBC) of 45S5 Bioglass | | :--- | :--- | | Bacterial Strain | MBC (mg/mL) | | Staphylococcus aureus (ATCC 25923) | 50[1] | | Escherichia coli (ATCC 25922) | 50[1] |
| Table 2: Biofilm Reduction by 45S5 Bioglass | | :--- | :--- | :--- | :--- | | Bacterial Strain | Concentration (mg/mL) | Treatment Time | Biofilm Reduction | | Methicillin-resistant Staphylococcus aureus (MRSA) | 100 | 6 hours | Strong reduction in biofilm[3] | | Methicillin-resistant Staphylococcus aureus (MRSA) | 200 | Not specified | Complete impairment of established biofilm[3] | | Veillonella parvula | 100 | Not specified | Significant reduction in biofilm[3][4] | | Pseudomonas aeruginosa | 500 | 24 hours | Impaired growth[3] | | Multi-species clinical biofilm | 200 and 400 | 24 hours | Dose-dependent removal of robust biofilms[3] |
Note: The efficacy of 45S5 Bioglass is often dependent on particle size, with smaller particles (e.g., 32–125 µm) demonstrating more robust antimicrobial capabilities.[3][5]
Experimental Protocols
Crystal Violet Assay for Biofilm Biomass Quantification
This protocol is used to quantify the total biomass of a biofilm treated with 45S5 Bioglass.
Materials:
-
96-well polystyrene microtiter plates
-
Bacterial culture of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
45S5 Bioglass particles (sterile)
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Inoculate the wells of a 96-well plate with 200 µL of a diluted bacterial culture in the appropriate growth medium.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Treatment with 45S5 Bioglass:
-
Carefully remove the planktonic bacteria and spent medium from the wells.
-
Add fresh medium containing the desired concentrations of sterile 45S5 Bioglass particles to the wells. Include untreated wells as a control.
-
Incubate for the desired treatment time (e.g., 6, 24, or 48 hours).
-
-
Staining:
-
After incubation, gently remove the medium and bioglass particles.
-
Wash the wells three times with PBS to remove non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Solubilization and Quantification:
-
Remove the crystal violet solution and wash the wells again with PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging
CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded bacteria after treatment with 45S5 Bioglass.
Materials:
-
Confocal microscope
-
Glass-bottom dishes or chamber slides
-
Bacterial culture of interest
-
Appropriate growth medium
-
45S5 Bioglass particles (sterile)
-
LIVE/DEAD BacLight™ Bacterial Viability Kit (or similar fluorescent stains like SYTO 9 and propidium iodide)
-
PBS
Procedure:
-
Biofilm Formation and Treatment:
-
Grow biofilms on the glass surface of the imaging dish as described in the crystal violet assay.
-
Treat the biofilms with the desired concentrations of 45S5 Bioglass for the specified duration.
-
-
Staining:
-
Carefully remove the medium and bioglass particles and wash the biofilm twice with PBS.
-
Prepare the fluorescent stain solution according to the manufacturer's instructions (e.g., a mixture of SYTO 9 and propidium iodide in PBS).
-
Add the stain solution to the biofilms and incubate in the dark for 15-30 minutes at room temperature.
-
-
Imaging:
-
Gently wash the stained biofilms with PBS to remove excess stain.
-
Image the biofilms using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for the selected fluorescent dyes (e.g., excitation/emission of ~485/500 nm for SYTO 9 and ~535/617 nm for propidium iodide).
-
Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ, Imaris) to analyze the 3D structure, thickness, and the ratio of live (green) to dead (red) cells within the biofilm.
-
Visualizations
Mechanism of Action of 45S5 Bioglass on Biofilms
The following diagram illustrates the proposed mechanism by which 45S5 Bioglass inhibits biofilm formation and eradicates existing biofilms.
Caption: Mechanism of 45S5 Bioglass antibiofilm activity.
Experimental Workflow for Evaluating 45S5 Bioglass Efficacy
The following diagram outlines the general experimental workflow for assessing the antibiofilm properties of 45S5 Bioglass.
Caption: Experimental workflow for 45S5 Bioglass biofilm studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on antibacterial effect of 45S5 Bioglass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of antibacterial and antibiofilm activity of bioactive glass compounds S53P4 and 45S5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of antibacterial and antibiofilm activity of bioactive glass compounds S53P4 and 45S5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Agent 45
For Research Use Only
Introduction
Antibacterial agent 45 is a novel compound belonging to the 1,6-diazabicyclo[1][2][3]octan-7-one class of molecules.[2] It functions as a potent antibacterial agent, notably by significantly lowering the Minimum Inhibitory Concentration (MIC) of β-lactam antibiotics such as Ceftazidime.[2] This property suggests that this compound acts as a β-lactamase inhibitor, restoring the efficacy of β-lactam antibiotics against resistant bacterial strains. These application notes provide detailed protocols for the in vitro evaluation of this compound for researchers in microbiology, infectious diseases, and drug development.
Mechanism of Action
This compound is proposed to act as a β-lactamase inhibitor. β-lactamases are enzymes produced by bacteria that hydrolyze the β-lactam ring of β-lactam antibiotics, rendering them inactive. By inhibiting these enzymes, this compound protects β-lactam antibiotics from degradation, allowing them to effectively target and inhibit bacterial cell wall synthesis, leading to bacterial cell death.[4]
Diagram of Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Ceftazidime in the Presence of this compound
| Bacterial Strain | MIC of Ceftazidime (µg/mL) | MIC of Ceftazidime + this compound (4 µg/mL) (µg/mL) | Fold Reduction in MIC |
| E. coli NCTC 13351 | 16 | 1 | 16 |
| E. coli M50 | 16 | 1 | 16 |
| E. coli 7MP | 32 | 2 | 16 |
| K. pneumoniae ATCC 700603 | 64 | 4 | 16 |
| P. aeruginosa ATCC 27853 | 128 | 8 | 16 |
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 (µM) |
| HEK293 (Human Embryonic Kidney) | > 100 |
| HepG2 (Human Liver Cancer) | > 100 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of an antimicrobial agent, in this case, Ceftazidime in combination with this compound, using the broth microdilution method.[5][6]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial suspension equivalent to a 0.5 McFarland standard
-
This compound stock solution
-
Ceftazidime stock solution
-
Sterile saline
-
Incubator (37°C)
Procedure:
-
Prepare a serial two-fold dilution of Ceftazidime in CAMHB in the wells of a 96-well plate.
-
Add a fixed concentration of this compound (e.g., 4 µg/mL) to each well containing the Ceftazidime dilution.
-
Prepare a bacterial inoculum in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (bacteria in broth without antibiotics) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7][8]
Diagram of MIC Determination Workflow
Caption: Workflow for MIC determination.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound on mammalian cell lines using the MTT assay.[9][10]
Materials:
-
96-well tissue culture plates
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same solvent concentration used for the agent) and a positive control for cell death (e.g., Triton X-100).
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 (the concentration that reduces cell viability by 50%).
Diagram of Cytotoxicity Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Further Characterization (Optional Protocols)
For a more in-depth understanding of the antibacterial properties of this compound, the following assays can be performed:
-
Time-Kill Kinetics Assay: To determine if the combination of this compound and a β-lactam antibiotic is bactericidal or bacteriostatic over time.[3]
-
Checkerboard Assay: To assess for synergistic, indifferent, or antagonistic interactions between this compound and various β-lactam antibiotics.[11]
-
β-Lactamase Inhibition Assay: A direct enzymatic assay to quantify the inhibitory activity of this compound against specific β-lactamase enzymes.
Troubleshooting
-
Inconsistent MIC results: Ensure proper preparation of the bacterial inoculum to the correct McFarland standard. Verify the concentrations of the antibiotic and this compound stock solutions.
-
High background in cytotoxicity assay: Ensure complete removal of the MTT-containing medium before adding the solubilization solution. Check for contamination of cell cultures.
Ordering Information
For inquiries and to order this compound for research purposes, please contact your local sales representative.
Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic purposes. The information provided in these application notes is for guidance only and may require optimization for specific experimental conditions.
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. akjournals.com [akjournals.com]
- 4. How antibiotics kill bacteria: from targets to networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols for the Quantification of Antibacterial Agent 45
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of antibacterial agents in various biological matrices is crucial throughout the drug development lifecycle, from preclinical pharmacokinetic studies to clinical therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of "Antibacterial Agent 45," a representative broad-spectrum beta-lactam antibiotic. The primary method detailed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique widely employed for the analysis of pharmaceuticals in biological fluids.[1][2][3] Additionally, a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is presented as a viable alternative.[4][5][6][7]
The protocols herein are designed to serve as a comprehensive guide for researchers, scientists, and professionals in drug development, ensuring reliable and reproducible quantification of this compound in plasma samples.
Analytical Methods Overview
A variety of analytical techniques are available for the quantification of antibacterial agents, including microbiological assays, spectroscopic methods, and chromatographic techniques.[8] Among these, chromatographic methods, particularly HPLC and LC-MS/MS, are the most prevalent due to their high selectivity, sensitivity, and accuracy.[2][4]
-
LC-MS/MS is considered the gold standard for bioanalytical studies due to its superior sensitivity and specificity, allowing for the accurate measurement of low drug concentrations in complex biological matrices.[2][3]
-
HPLC-UV is a robust and cost-effective technique suitable for routine analysis when high sensitivity is not a primary requirement.[5][6][7]
This document will focus on providing detailed protocols for both LC-MS/MS and HPLC-UV methods for the quantification of this compound in human plasma.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of an antibacterial agent, such as this compound, using LC-MS/MS and HPLC-UV methods. These values are representative of what can be achieved with the described protocols.
Table 1: Representative LC-MS/MS Method Validation Parameters for this compound in Human Plasma
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | - | 5000 ng/mL |
| Accuracy (% Bias) | Within ±15% (except LLOQ, ±20%) | -10% to +12% |
| Precision (% CV) | ≤ 15% (except LLOQ, ≤ 20%) | < 10% |
| Recovery | Consistent and reproducible | 85% - 105% |
| Matrix Effect | CV ≤ 15% | < 10% |
Table 2: Representative HPLC-UV Method Validation Parameters for this compound in Human Plasma
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.98 | ≥ 0.992 |
| Lower Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 µg/mL |
| Upper Limit of Quantification (ULOQ) | - | 100 µg/mL |
| Accuracy (% Bias) | Within ±15% (except LLOQ, ±20%) | -12% to +13% |
| Precision (% CV) | ≤ 15% (except LLOQ, ≤ 20%) | < 12% |
| Recovery | Consistent and reproducible | 80% - 110% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a method for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry.
1. Materials and Reagents
-
This compound reference standard
-
Isotopically labeled internal standard (IS) of this compound (e.g., Deuterated form)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Instrumentation
-
UPLC or HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[9][10]
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined based on the specific agent)
-
Internal Standard: Precursor ion > Product ion (to be determined based on the specific IS)
-
5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation.[11][12][13] Key parameters to evaluate include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[11][14][15]
Protocol 2: Quantification of this compound in Human Plasma by HPLC-UV
This protocol provides a robust method for the quantification of this compound in human plasma using HPLC with UV detection.[6][7]
1. Materials and Reagents
-
This compound reference standard
-
Internal standard (a structurally similar compound)
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or a suitable buffer (e.g., phosphate buffer)
-
Human plasma (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Instrumentation
-
HPLC system with a UV detector
-
Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.[6]
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
4. HPLC-UV Conditions
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 20:80 v/v), pH adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV absorbance maximum of this compound (e.g., 230 nm).[6]
5. Method Validation Similar to the LC-MS/MS method, the HPLC-UV method must be validated for its intended purpose, assessing parameters such as selectivity, linearity, accuracy, precision, and stability.[11][12][13]
Visualizations
The following diagrams illustrate the experimental workflow and a simplified representation of a common antibacterial mechanism of action.
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified mechanism of action for a beta-lactam antibacterial agent.
References
- 1. A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 15 Antibiotics Widely Used in the Critical Care Unit with a LC-MS/MS System: An Easy Method to Perform a Daily Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic-mass spectrometric methods for analyzing antibiotic and antibacterial agents in animal food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. [Modern methods of antibiotic determination in biological samples and drugs (review)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. View of AN OVERVIEW OF ANALYTICAL METHOD VALIDATION | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 14. emerypharma.com [emerypharma.com]
- 15. wjarr.com [wjarr.com]
Troubleshooting & Optimization
Technical Support Center: Antibacterial Agent 45
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Antibacterial Agent 45 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. Is this a known issue?
A1: While specific data on "this compound" is not publicly available, it is a common challenge that many novel antibacterial compounds, particularly those with high lipophilicity, exhibit poor solubility even in powerful organic solvents like DMSO.[1] It is estimated that 30-50% of compounds in screening libraries have aqueous solubilities of less than 10 μM, and these lipophilic molecules are more prone to precipitation from DMSO stock solutions.[1]
Q2: What is the maximum recommended concentration of DMSO for antibacterial assays?
A2: The final concentration of DMSO in your assay is critical. While pure DMSO is often used to prepare concentrated stock solutions, the final exposure concentration in assays is typically much lower.[2] It is generally accepted as non-toxic to bacteria below 10% (v/v), and most commonly, concentrations of less than 1% are used in antibiofilm assays.[2] However, it's important to note that even low concentrations of DMSO (e.g., <2%) can sometimes inhibit or, conversely, promote biofilm formation in certain bacterial species like Pseudomonas aeruginosa.[2] Therefore, it is crucial to perform a solvent toxicity control experiment.
Q3: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay medium. What is happening?
A3: This phenomenon, known as precipitation upon dilution, is a frequent issue for poorly water-soluble compounds.[1][3] DMSO is miscible with water, but when the highly concentrated DMSO stock is introduced into an aqueous environment, the overall solvent properties change dramatically.[4] The compound, which was stable in a high-DMSO environment, may no longer be soluble in the resulting DMSO/water mixture, leading to precipitation.[3]
Q4: Can freeze-thaw cycles of my DMSO stock solution affect the solubility of this compound?
A4: Yes, repeated freeze-thaw cycles can increase the probability of crystallization and precipitation from DMSO stock solutions.[5] This is especially true if the DMSO has absorbed some water. Once a compound crystallizes from DMSO, it is in a lower energy state and will not re-dissolve easily.[5] It is recommended to prepare aliquots of your stock solution to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
Issue 1: this compound Does Not Fully Dissolve in 100% DMSO.
Initial Steps:
-
Gentle Warming: Warm the sample at 37°C for 10-15 minutes.[6]
-
Sonication: Use an ultrasonic bath to aid dissolution.[3][7] Cavitation can help break down aggregates.[5]
-
Vortexing: Vigorous mixing can also facilitate the dissolution process.
If the compound still does not dissolve, consider the following:
-
Try a Lower Concentration: The desired concentration may be above the solubility limit of the compound in DMSO.
-
Alternative Solvents: If solubility in DMSO is insufficient, other organic solvents like DMF (Dimethylformamide), ethanol, or ethyl acetate could be tested.[3][8] Always include a solvent-only control in your experiments to account for any intrinsic antimicrobial activity of the solvent.[3]
Issue 2: Precipitation Occurs Upon Dilution of DMSO Stock into Aqueous Media.
This is a common challenge when transitioning from a high-concentration organic stock to an aqueous-based assay medium.
Experimental Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for precipitation upon dilution.
Detailed Methodologies:
-
Modified Dilution Protocol: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the aqueous buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
Use of Co-solvents:
-
pH Adjustment: For compounds with acidic or basic functional groups, adjusting the pH of the aqueous medium can significantly enhance solubility.[10] For example, acidic compounds are more soluble at higher pH, and basic compounds are more soluble at lower pH.
Data Summary
The following table summarizes typical DMSO concentrations used in antibacterial assays and their potential effects.
| Parameter | Value | Reference |
| Typical Final DMSO Concentration | < 1% - 10% | [2] |
| Most Common Final DMSO Concentration | < 1% | [2] |
| DMSO Concentration with Potential Antibiofilm Effects | 0.03% - 25% | [2] |
| DMSO Concentration Generally Considered Non-Toxic | < 10% (v/v) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% sterile-filtered DMSO to achieve a high-concentration stock (e.g., 100x the final desired assay concentration).
-
Vortex the tube vigorously for 1-2 minutes.
-
If not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
If necessary, gently warm the tube at 37°C for 10 minutes, followed by vortexing.
-
Once dissolved, visually inspect the solution for any particulate matter.
-
Prepare single-use aliquots and store at -20°C or -80°C to avoid freeze-thaw cycles.[5]
Protocol 2: Solvent Toxicity and Interference Control
It is essential to determine if DMSO, at the concentration used in your experiments, affects bacterial growth or interacts with the assay components.
Caption: Workflow for a solvent toxicity control experiment.
-
Prepare a dilution series of DMSO in your chosen bacterial growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) to match the final concentrations that will be present in your assay.
-
Inoculate the wells/tubes with your test bacterium at the desired cell density.
-
Include a negative control (bacteria and medium only) and a positive control (bacteria, medium, and a known antibiotic).
-
Incubate under the same conditions as your main experiment.
-
Measure bacterial growth (e.g., by reading the optical density at 600 nm).
-
Compare the growth in the DMSO-containing wells to the negative control. Significant inhibition of growth indicates that the solvent itself has antimicrobial properties at that concentration and the concentration should be lowered.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. ziath.com [ziath.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Optimizing Antibacterial Agent 45 Concentration for Synergy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to optimize the concentration of Antibacterial Agent 45 for synergistic applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary known function of this compound?
A1: this compound is known to act as a synergistic agent that enhances the efficacy of other antibiotics. For instance, it has been shown to significantly lower the Minimum Inhibitory Concentration (MIC) value of ceftazidime against various bacterial strains[1]. Its primary application is in combination therapy to overcome bacterial resistance or increase the potency of existing antibacterial drugs.
Q2: What is "synergy" in the context of antibacterial agents?
A2: Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects[2][3]. In the context of antibacterial testing, this means that a lower concentration of each drug is required to inhibit bacterial growth when they are used together compared to when they are used alone.
Q3: How is synergy quantified in the laboratory?
A3: Synergy is most commonly quantified using the Fractional Inhibitory Concentration (FIC) Index. This index is calculated from data obtained through methods like the checkerboard assay[4][5]. The FIC Index helps to classify the interaction between two agents as synergistic, additive, indifferent, or antagonistic[6][7].
Q4: What are the standard laboratory methods to test for synergy?
A4: The two primary in vitro methods for assessing antibacterial synergy are the checkerboard assay and the time-kill curve assay[2][8]. The checkerboard method is a microdilution technique used to determine the MIC of each drug alone and in combination[9]. The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic effect of the drug combination over time[10][11][12].
Q5: What is the difference between an additive and a synergistic effect?
A5: An additive effect means the combined activity of the two agents is equal to the sum of their individual effects. A synergistic effect is where the combined activity is significantly greater than the sum of their individual effects[3]. The FIC Index is used to differentiate between these interactions.
Troubleshooting Guides
Issue 1: Inconsistent results in the checkerboard assay.
-
Question: My checkerboard assay results are not reproducible. What could be the cause?
-
Answer: Inconsistent results in checkerboard assays can stem from several factors:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to achieve a consistent starting concentration of bacteria (typically ~5 x 10^5 CFU/mL)[4]. Variability in the inoculum size is a major source of error[13].
-
Pipetting Errors: When preparing serial dilutions and combining the agents in the 96-well plate, small pipetting inaccuracies can lead to significant concentration errors. Using calibrated pipettes and careful technique is crucial.
-
Media and Incubation: Use of non-standard media can affect results. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for many non-fastidious bacteria[13]. Ensure consistent incubation time and temperature (e.g., 35°C for 16-20 hours)[4].
-
Edge Effects: Evaporation from the outer wells of a microtiter plate can concentrate the antimicrobial agents, leading to false-positive results. To mitigate this, you can fill the peripheral wells with sterile broth or water.
-
Issue 2: Discrepancy between checkerboard and time-kill assay results.
-
Question: My checkerboard assay indicated synergy, but the time-kill assay did not. Why is there a discrepancy?
-
Answer: This is a known challenge in synergy testing, as the two methods measure different aspects of antibacterial activity[2].
-
The checkerboard assay measures the inhibition of growth (bacteriostatic effect) at a single time point (e.g., 24 hours)[8].
-
The time-kill assay measures the rate of bacterial killing (bactericidal effect) over a period of time[8][10].
-
A combination may be synergistic in inhibiting growth but not in actively killing the bacteria. For example, regrowth of bacteria after an initial decline can be observed in time-kill assays, which would not be captured by the checkerboard method[10]. It is often recommended to use both methods to get a more complete picture of the drug interaction.
-
Issue 3: The calculated Fractional Inhibitory Concentration (FIC) Index is exactly 1.0 or 2.0.
-
Question: I am consistently getting FIC Index values that fall right on the border between interpretations (e.g., 0.5, 1.0, 4.0). How should I interpret these results?
-
Answer: Borderline FIC Index values can be ambiguous.
-
An FIC Index of 0.5 < FICI ≤ 1 is typically considered additive[6][10].
-
An FIC Index of 1 < FICI < 4 is considered indifferent[6].
-
If your results are consistently on these borders, it may indicate a weak interaction. It is important to perform the experiment in triplicate to ensure the result is consistent. Further investigation with a time-kill assay can provide more definitive evidence of a meaningful synergistic interaction, which is defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent[10][12].
-
Issue 4: No growth is observed in the control wells.
-
Question: I am not seeing any bacterial growth in my positive control wells (wells with bacteria but no antimicrobial agent). What went wrong?
-
Answer: Lack of growth in the control wells invalidates the experiment. Potential causes include:
-
Inactive Inoculum: The bacterial culture used for the inoculum may have been non-viable. Ensure you are using a fresh, actively growing culture.
-
Incorrect Media: The growth medium may be incorrect for the specific bacterial strain or may have been prepared improperly.
-
Incubation Issues: The incubator may not be at the correct temperature or atmospheric conditions for bacterial growth.
-
Data Presentation
Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index
| FIC Index (FICI) | Interpretation | Description |
| ≤ 0.5 | Synergy | The combined effect of the agents is significantly greater than the sum of their individual effects.[6][10][14] |
| > 0.5 to ≤ 1.0 | Additive | The combined effect of the agents is equal to the sum of their individual effects.[6][10] |
| > 1.0 to < 4.0 | Indifference | The agents do not interact; their combined effect is no different from the most active agent alone.[6][10] |
| ≥ 4.0 | Antagonism | The combined effect of the agents is less than the sum of their individual effects.[6][10] |
The FIC Index is calculated as: FICI = (MIC of Agent A in combination / MIC of Agent A alone) + (MIC of Agent B in combination / MIC of Agent B alone)[6][10].
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
This protocol outlines the steps for determining the synergistic interaction between this compound and a partner antibiotic.
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent at a concentration that is at least 10 times the expected MIC.
-
Filter-sterilize the stock solutions.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells[4].
-
-
Plate Setup:
-
Use a standard 96-well microtiter plate.
-
Dispense 50 µL of CAMHB into each well.
-
Create serial dilutions of this compound along the x-axis (e.g., columns 1-10) and the partner antibiotic along the y-axis (e.g., rows A-G). This is typically done by adding 50 µL of a concentrated drug solution to the first well of a row/column and then performing 2-fold serial dilutions.
-
The final plate will contain a gradient of concentrations for both agents.
-
Include control wells:
-
Row H: Serial dilutions of this compound alone.
-
Column 11: Serial dilutions of the partner antibiotic alone.
-
A well with no antibiotics for a positive growth control.
-
A well with sterile broth for a negative control.
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL[4].
-
Seal the plate and incubate at 35°C for 16-20 hours under appropriate atmospheric conditions.
-
-
Reading and Interpreting Results:
-
After incubation, determine the MIC for each agent alone and for each combination by visual inspection for turbidity. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the FIC Index for each well that shows no growth using the formula provided in Table 1. The lowest calculated FICI value is reported as the result for the combination.
-
Protocol 2: Time-Kill Curve Assay
This protocol assesses the bactericidal or bacteriostatic synergy between this compound and a partner antibiotic.
-
Preparation:
-
Prepare stock solutions of the antimicrobial agents as described for the checkerboard assay.
-
Prepare a bacterial inoculum in the mid-logarithmic growth phase, diluted to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in CAMHB[10].
-
-
Experimental Setup:
-
Prepare several flasks of CAMHB containing the following:
-
No drug (growth control).
-
This compound alone (e.g., at 0.5x MIC).
-
Partner antibiotic alone (e.g., at 0.5x MIC).
-
The combination of this compound and the partner antibiotic at the same concentrations.
-
-
The total volume in each flask should be sufficient for sampling at multiple time points (e.g., 20-50 mL).
-
-
Inoculation and Sampling:
-
Inoculate each flask with the prepared bacterial suspension.
-
Incubate the flasks in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis and Interpretation:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent[10][12].
-
Indifference is a <2-log10 change (increase or decrease) in CFU/mL by the combination compared to the most active single agent[10].
-
Antagonism is a ≥2-log10 increase in CFU/mL by the combination compared to the most active single agent[10].
-
Visualizations
Caption: Workflow for antibacterial synergy testing.
Caption: Logic for interpreting the FIC Index.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy Assessment of Four Antimicrobial Bioactive Compounds for the Combinational Treatment of Bacterial Pathogens [mdpi.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
degradation of Antibacterial agent 45 in solution
Technical Support Center: Antibacterial Agent 45
Disclaimer: this compound is a novel synthetic β-lactam derivative. Due to the labile nature of its β-lactam ring, its stability in solution is highly dependent on solvent, pH, temperature, and light exposure. This guide provides essential information for its proper handling and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For maximal stability, this compound powder should be dissolved in anhydrous, analytical grade Dimethyl Sulfoxide (DMSO). For aqueous-based assays, subsequent dilutions from the DMSO stock should be made in a buffered solution at a slightly acidic to neutral pH (ideally pH 6.0-7.0) immediately before use. Avoid using water as the primary solvent for stock solutions, as it accelerates hydrolytic degradation.[1]
Q2: How should I store stock solutions of this compound?
A2: DMSO stock solutions should be prepared at a high concentration (e.g., 10-50 mg/mL), aliquoted into small volumes to minimize freeze-thaw cycles, and stored at -80°C in light-protecting tubes.[2] Under these conditions, the stock is stable for up to 6 months. Aqueous solutions are much less stable and should be used within a few hours of preparation.[1][3]
Q3: What is the stability of this compound in common laboratory media and buffers?
A3: The stability of this compound is significantly reduced in aqueous solutions, especially at physiological temperatures (37°C).[4] Its degradation is pH-dependent, with maximal stability observed around pH 6.5.[3] In typical bacterial growth media (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) at 37°C, the agent can degrade significantly over the course of a standard 18-24 hour incubation period for minimum inhibitory concentration (MIC) assays.[3]
Q4: Is this compound sensitive to light?
A4: Yes, prolonged exposure to direct light, particularly UV light, can lead to photodegradation. It is recommended to work with the agent under subdued lighting and store solutions in amber or foil-wrapped tubes.[1]
Q5: What are the primary degradation products of this compound?
A5: The primary degradation pathway is the hydrolysis of the strained β-lactam ring, leading to the formation of an inactive penicilloic acid analog.[5][6] This process is catalyzed by acidic or basic conditions and the presence of nucleophiles.[5]
Troubleshooting Guide
Problem 1: My MIC assay results are inconsistent and not reproducible.
-
Possible Cause 1: Agent Degradation During Incubation. The antibacterial agent may be degrading over the 18-24 hour incubation period, leading to an effective concentration that is lower than the initial concentration.[3]
-
Solution: Consider using a shorter incubation time if your bacterial strain allows. Alternatively, perform a time-kill kinetics study to understand the impact of degradation on bacterial viability over time. You can also use a 'delay time bioassay' to estimate the agent's stability in your specific growth medium.[3]
-
-
Possible Cause 2: Inoculum Effect. A high bacterial inoculum can lead to the enzymatic degradation of the agent by bacterial β-lactamases, resulting in apparently higher MIC values.
-
Possible Cause 3: Improper Solution Preparation. If stock solutions are old, have undergone multiple freeze-thaw cycles, or were prepared in an inappropriate solvent, the starting concentration of the active agent will be lower than expected.[1]
-
Solution: Always use freshly prepared dilutions from a properly stored, high-quality stock solution for each experiment. Verify the concentration of your stock solution periodically using an analytical method like HPLC.
-
Problem 2: I observe a rapid loss of antibacterial activity in my cell culture medium.
-
Possible Cause: The pH and composition of your cell culture medium (e.g., DMEM, RPMI) can accelerate the degradation of this compound. These media are typically buffered around pH 7.4 and are incubated at 37°C, conditions which promote hydrolysis of the β-lactam ring.[3][4]
-
Solution: When performing experiments in cell culture, add the agent to the medium immediately before introducing it to the cells. For longer experiments, the medium may need to be replenished with freshly prepared agent at regular intervals to maintain the desired concentration.
-
Problem 3: A precipitate has formed in my thawed stock solution.
-
Possible Cause: The agent may have a limited solubility in DMSO, especially at lower temperatures. Alternatively, water may have been introduced into the DMSO stock, causing the compound to precipitate.
-
Solution: Gently warm the vial to 37°C and vortex to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated or contaminated and should be discarded. Ensure that anhydrous DMSO is used and that aliquots are tightly sealed to prevent moisture absorption.
-
Data Presentation
Table 1: Stability of this compound (1 mg/mL) in Different Solvents at 4°C
| Solvent | Storage Condition | % Remaining after 7 Days |
| Anhydrous DMSO | -80°C, Dark | >99% |
| Anhydrous DMSO | 4°C, Dark | 98% |
| Sterile Water | 4°C, Dark | 65% |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 4°C, Dark | 55% |
Table 2: Half-life of this compound in Aqueous Buffer (50 mM Phosphate) at 37°C
| pH | Half-life (t½) in Hours |
| 5.5 | 18.5 |
| 6.5 | 24.0 |
| 7.4 | 8.2 |
| 8.0 | 3.5 |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Preparation: Under sterile conditions, accurately weigh the desired amount of this compound powder. Dissolve the powder in anhydrous, analytical grade DMSO to a final concentration of 10 mg/mL. Ensure complete dissolution by vortexing.
-
Aliquoting: Immediately dispense the stock solution into small, single-use volumes (e.g., 20-50 µL) in sterile, light-protecting microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C. For daily use, an aliquot can be thawed and kept on ice for the duration of the experiment (not to exceed 8 hours). Do not refreeze thawed aliquots.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Stability Assay
This protocol allows for the quantification of the remaining intact this compound over time.
-
System: A reverse-phase HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector is required.[9][10]
-
Mobile Phase: Isocratic elution using a mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A typical starting ratio is 60:40 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at the λmax of this compound (e.g., 275 nm).
-
Procedure: a. Prepare the solution of this compound in the desired buffer or medium and incubate under the test conditions (e.g., 37°C). b. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample. c. Immediately quench the degradation by diluting the aliquot 1:10 in the mobile phase and placing it in a cooled autosampler (4°C). d. Inject 20 µL of the diluted sample onto the HPLC column. e. Quantify the peak area corresponding to the intact this compound. The percentage remaining is calculated relative to the peak area at time zero.
Visualizations
Caption: Hydrolytic degradation of this compound.
Caption: Workflow for assessing the stability of Agent 45 via HPLC.
Caption: Logic diagram for troubleshooting inconsistent MIC assays.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. mdpi.com [mdpi.com]
- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent MIC Results for Antibacterial Agent 45
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for Antibacterial agent 45. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and day-to-day variation in our MIC results for this compound. What are the potential causes?
A1: Inconsistent MIC results can stem from several factors. Minor variations in experimental protocol can lead to significant differences in MIC values.[1][2] Key areas to investigate include:
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Inoculum Preparation: The density of the starting bacterial culture is critical. Variations in inoculum size can alter the apparent MIC.[1][2] Ensure a standardized and consistent method for preparing and quantifying the inoculum, such as adjusting to a 0.5 McFarland standard.
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Media Composition: The type and composition of the culture medium can influence the activity of this compound. Ensure the same batch and formulation of Mueller-Hinton Broth (MHB) or other specified media is used for all experiments.[3]
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Incubation Conditions: Time and temperature of incubation must be strictly controlled. Prolonged incubation can sometimes lead to an increase in the apparent MIC.[2]
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Reagent Preparation and Storage: Improper preparation or degradation of this compound stock solutions can be a major source of error. Ensure the agent is dissolved correctly and stored at the recommended temperature to maintain its potency.
Q2: Our MIC values for control strains are consistently falling outside the acceptable range. What does this indicate?
A2: When quality control (QC) strains produce MIC values outside the established acceptable range, it signals a systematic issue with the assay.[4][5] This requires immediate investigation before proceeding with testing experimental compounds.[4] Potential causes include:
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Compromised Control Strain: The QC strain may have developed resistance or lost its expected susceptibility profile due to improper storage or excessive sub-culturing.[4] It is recommended to use fresh, certified reference strains.
-
Reagent Quality: The quality of the media, antibiotic discs, or the stock solution of this compound may be compromised.
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Technical Error: Errors in the experimental procedure, such as incorrect dilutions or inaccurate pipetting, can lead to out-of-range QC results.
Q3: Can the type of multi-well plate used affect the MIC results for this compound?
A3: Yes, the material and coating of the multi-well plates can potentially influence the results. Some compounds may adhere to the plastic surface, reducing the effective concentration in the well. It is advisable to use plates recommended for antimicrobial susceptibility testing and to ensure consistency in the type of plates used across all experiments.
Q4: We are observing "skipped wells" in our microdilution assay. What does this mean and how should we interpret the results?
A4: "Skipped wells" refer to a phenomenon where a well shows no visible growth, while the subsequent well with a higher concentration of the antimicrobial agent shows growth. This can be due to technical errors such as pipetting mistakes or contamination. In such cases, the MIC should be read as the lowest concentration that completely inhibits visible growth, and the experiment should ideally be repeated to ensure accuracy.
Troubleshooting Guide: Inconsistent MIC Results
This guide provides a structured approach to identifying and resolving common issues leading to inconsistent MICs for this compound.
Data Presentation: Hypothetical MIC Data for this compound
The table below illustrates hypothetical MIC data for Staphylococcus aureus ATCC® 29213™ when testing this compound, showcasing the impact of common experimental variables.
| Experiment ID | Inoculum Density (CFU/mL) | Incubation Time (hours) | Media Batch | MIC (µg/mL) | Observation |
| EXP-01A | 5 x 10^5 | 18 | Batch A | 2 | Consistent with expected range |
| EXP-01B | 5 x 10^5 | 18 | Batch A | 2 | Consistent with expected range |
| EXP-02A | 1 x 10^6 | 18 | Batch A | 4 | Higher inoculum led to increased MIC |
| EXP-02B | 1 x 10^4 | 18 | Batch A | 1 | Lower inoculum led to decreased MIC |
| EXP-03A | 5 x 10^5 | 24 | Batch A | 4 | Longer incubation resulted in a higher MIC |
| EXP-04A | 5 x 10^5 | 18 | Batch B | 8 | Different media batch significantly altered the MIC |
Experimental Protocols: Broth Microdilution Method for MIC Determination
This protocol is a standardized method for determining the MIC of this compound.
1. Preparation of Materials:
- This compound stock solution (prepare fresh or store appropriately).
- Sterile Mueller-Hinton Broth (MHB).
- Bacterial culture of the test organism (e.g., S. aureus ATCC® 29213™) grown to the mid-logarithmic phase.
- Sterile 96-well microtiter plates.
- Sterile diluents (e.g., saline or MHB).
2. Inoculum Preparation: a. From a fresh culture plate, select 3-5 morphologically similar colonies and transfer them to a tube of sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[3]
3. Preparation of Antibacterial Agent Dilutions: a. Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate. b. The final volume in each well should be 100 µL after the addition of the inoculum. c. Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).
4. Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). b. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visual Troubleshooting Guides
The following diagrams illustrate key concepts and workflows for troubleshooting inconsistent MIC results.
Caption: A workflow for troubleshooting inconsistent MIC results.
Caption: Key factors that can influence MIC test outcomes.
References
- 1. Variations in MIC value caused by differences in experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bsac.org.uk [bsac.org.uk]
- 5. gcsmc.org [gcsmc.org]
improving the stability of Antibacterial agent 45 for experiments
This guide provides troubleshooting and frequently asked questions regarding the experimental stability of Antibacterial Agent 45. For optimal results, please review the storage, handling, and formulation guidelines outlined below.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in my experiments?
A1: The stability of this compound is primarily influenced by chemical and physical factors. The main degradation pathways include hydrolysis, oxidation, and photolysis.[1] Key environmental factors that can accelerate degradation are improper temperature, exposure to light, high humidity, and suboptimal pH of the solution.[2][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: For maximum stability, this compound should be stored under controlled conditions. As a dry powder, it should be kept in a cool, dark, and dry place. Reconstituted solutions are particularly susceptible to degradation and should ideally be prepared fresh for each experiment. If short-term storage of a solution is necessary, it should be refrigerated (2-8°C) and protected from light.[5] Improper storage, such as exposure to light or elevated temperatures, can lead to a significant loss of potency.[2]
Q3: My experimental results are inconsistent. Could this be related to the agent's stability?
A3: Yes, inconsistent results are a common consequence of agent degradation. The loss of active compound leads to a lower effective concentration in your assay, which can cause variability in antimicrobial activity.[6] It is crucial to ensure that the agent is stable throughout the duration of your experiment. We recommend performing stability checks under your specific experimental conditions.
Q4: How can I improve the stability of this compound in my aqueous experimental solutions?
A4: Several strategies can enhance stability. Consider using a buffered solution to maintain an optimal pH, as extreme pH levels can catalyze hydrolysis.[1][7] The addition of certain excipients, such as antioxidants or chelating agents, can prevent oxidative degradation.[8][9] For agents prone to hydrolysis, formulating in anhydrous self-emulsifying oils may be a viable option.[7]
Q5: What are the visible signs of degradation for this compound?
A5: While not always apparent, visual indicators of degradation can include a change in color or the formation of precipitate in solutions. However, significant potency loss can occur without any visible changes. Therefore, analytical methods like High-Performance Liquid Chromatography (HPLC) are necessary to accurately assess the agent's integrity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no antibacterial activity observed. | Agent degradation due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound. 2. Verify storage conditions (temperature, light, and humidity protection).[2][3] 3. Run a stability check using the HPLC protocol provided below. |
| High variability between experimental replicates. | Inconsistent degradation of the agent across different wells or tubes during the experiment. | 1. Ensure uniform experimental conditions (temperature, light exposure) for all replicates. 2. Minimize the time between solution preparation and the start of the experiment. 3. Consider using a stabilizing formulation or excipients.[8][10] |
| Precipitate forms in the stock solution. | Poor solubility or degradation product formation. The agent may be unstable at the prepared concentration or pH. | 1. Review the solubility profile of this compound. 2. Adjust the pH of the solvent or use a co-solvent if appropriate. 3. Prepare a more dilute stock solution and adjust concentrations in the final assay. |
| Gradual loss of activity in a time-course experiment. | The agent is degrading over the course of the experiment under assay conditions. | 1. Quantify the stability of Agent 45 under your specific assay conditions (media, temperature, duration). 2. If degradation is significant, consider a formulation strategy to improve stability or modify the experimental design to reduce incubation time. |
Data on Agent Stability
The stability of antibacterial agents is highly dependent on environmental conditions. The tables below summarize quantitative data from forced degradation studies on agents with similar chemical structures to Agent 45, illustrating the impact of various stressors.
Table 1: Degradation of Ciprofloxacin HCl under Various Stress Conditions [4][8][11][12]
| Stress Condition | Duration | Temperature | % Degradation |
| Alkaline Hydrolysis (0.1N NaOH) | 4 hours | 70°C | ~24% |
| Acidic Hydrolysis (0.1N HCl) | 4 hours | 70°C | ~20% |
| Oxidation (3% H₂O₂) | 4 hours | 70°C | ~40% |
| UV Radiation | 5 days | Ambient | ~30% |
| Thermal | 24 hours | 60°C | ~10% |
Table 2: Effect of pH and Temperature on the Shelf-Life (t₉₀) of Amoxicillin (1 mg/mL) [13]
| pH | Temperature | Shelf-Life (Hours) |
| 6.53 | 40°C | 4.85 |
| 6.53 | 25°C (extrapolated) | 22.8 |
| 7.70 | 40°C | 2.65 |
| 8.34 | 40°C | 2.82 |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol provides a general framework for developing a method to quantify this compound and its degradation products.
Objective: To separate and quantify the active form of this compound from any potential degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]
-
Mobile phase: Acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer), pH adjusted as needed.
-
This compound reference standard
-
Stressed samples of Agent 45 (e.g., after exposure to acid, base, heat, light, or oxidant)
-
High-purity solvents (acetonitrile, methanol, water)
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the organic solvent and buffer in an appropriate ratio. The exact ratio should be optimized to achieve good separation. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., mobile phase) at a known concentration (e.g., 100 µg/mL).
-
Sample Preparation:
-
Forced Degradation: Subject Agent 45 to stress conditions (e.g., 0.1N HCl at 60°C for 2 hours) to intentionally generate degradation products.[10] Neutralize the sample if necessary and dilute to a suitable concentration with the mobile phase.
-
Experimental Samples: Dilute your experimental samples to fall within the linear range of the assay.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection Wavelength: Determine the wavelength of maximum absorbance for Agent 45 using a UV-Vis spectrophotometer.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Analysis: Inject the standard solution, stressed samples, and experimental samples into the HPLC system.
-
Data Interpretation: The method is considered "stability-indicating" if the peak for the intact Agent 45 is well-resolved from all degradation product peaks. Calculate the concentration of Agent 45 in your samples by comparing its peak area to that of the reference standard.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.[3][14]
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Plate reader (optional, for OD measurements)
Methodology:
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum density, typically ~5 x 10⁵ CFU/mL.[15]
-
Serial Dilution:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Prepare a starting concentration of Agent 45 that is double the highest desired final concentration. Add 200 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no agent), and well 12 as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 200 µL, and the concentrations of the agent will now be halved to the desired final concentrations.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[2][14] This can be assessed by eye or by reading the optical density (OD) with a plate reader.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Simplified pathway of bacterial peptidoglycan synthesis.
References
- 1. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. jcdronline.org [jcdronline.org]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. Kinetic studies of the degradation of an aminopenicillin antibiotic (amoxicillin trihydrate) in aqueous solution using heat conduction microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gerpac.eu [gerpac.eu]
- 10. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchers.mq.edu.au [researchers.mq.edu.au]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antibacterial Synergy Testing
Welcome to the technical support center for antibacterial synergy testing. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synergy experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common methods for antibacterial synergy testing?
The three most widely used methods for in vitro antibacterial synergy testing are the checkerboard assay, the time-kill assay, and the E-test (epsilometer test) method.[1][2][3] Each has its own advantages and limitations. The checkerboard method allows for the testing of many different concentration combinations of two agents simultaneously.[1] The time-kill assay provides dynamic information about the rate of bacterial killing and can distinguish between bactericidal and bacteriostatic effects.[2] The E-test is a simpler agar diffusion method.[4]
FAQ 2: How is synergy defined and reported?
Synergy is most commonly reported using the Fractional Inhibitory Concentration (FIC) index for checkerboard and E-test methods.[5][6][7] For time-kill assays, synergy is defined as a ≥2-log10 decrease in bacterial colony count by the combination of agents compared to the most active single agent at 24 hours.[2][8]
FAQ 3: Why are my synergy testing results not reproducible?
Lack of reproducibility is a significant challenge in synergy testing.[9][10] Several factors can contribute to this, including:
-
Inherent variability in the methods: The checkerboard method, in particular, can have inherent variability.[9][11]
-
Minor experimental variations: Small differences in inoculum preparation, incubation time, and endpoint reading can lead to different results.[12]
-
Biological variability: The bacterial strains themselves can exhibit variability in their response to antibiotics.
It is recommended to perform synergy tests in multiple replicates to ensure the reliability of the results.[9]
Troubleshooting Guides
Issue 1: Interpreting the Fractional Inhibitory Concentration (FIC) Index
Question: I've calculated the FIC index from my checkerboard assay, but I'm unsure how to interpret the results. What are the standard cutoff values?
Answer: The interpretation of the FIC index can vary slightly between studies, which is a common pitfall.[13] However, the most widely accepted interpretation is as follows:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
| Source:[1][5][6][14] |
It's crucial to be consistent with the interpretation criteria used throughout your study and to report the criteria you have used.
Logical Relationship for FIC Index Interpretation
Caption: Flowchart for interpreting the Fractional Inhibitory Concentration (FIC) Index.
Issue 2: Discrepancies Between Different Synergy Testing Methods
Question: My checkerboard assay indicates synergy, but my time-kill assay does not. Why is there a discrepancy?
Answer: It is a well-documented phenomenon that different synergy testing methods can yield conflicting results.[1][3][4][15] For instance, studies have shown poor correlation between the checkerboard method and time-kill assays.[1]
Reasons for Discrepancies:
-
Different Endpoints: The checkerboard assay measures the inhibition of growth (a static endpoint), while the time-kill assay measures the rate of killing over time (a dynamic endpoint).[2]
-
Fixed vs. Dynamic Concentrations: The checkerboard assay uses fixed concentrations for a set incubation period, whereas time-kill assays can provide data at multiple time points.[1][2]
-
Methodological Limitations: Each method has its own inherent limitations. For example, the checkerboard method can be difficult to interpret and may not be as reproducible as the time-kill assay.[9][11]
The time-kill assay is often considered the "gold standard" for assessing synergy, but it is more labor-intensive.[1][15] When results are discordant, it is important to consider the nuances of each method and the specific research question being addressed.
Experimental Workflow Comparison
Caption: Comparison of the experimental workflows for the checkerboard and time-kill assays.
Issue 3: The Inoculum Effect Leading to False-Negative Results
Question: I suspect the "inoculum effect" is impacting my synergy testing results. How can I mitigate this?
Answer: The inoculum effect is a phenomenon where the minimum inhibitory concentration (MIC) of an antibiotic increases with a higher initial bacterial inoculum.[16] This can lead to false-negative results in synergy testing, where a synergistic interaction is missed because the high bacterial load overcomes the effect of the antibiotics.[17] This is particularly pronounced for β-lactam antibiotics against β-lactamase-producing bacteria.[16][17]
Mitigation Strategies:
-
Standardize Inoculum Preparation: Strictly adhere to standardized protocols for inoculum preparation, such as using a 0.5 McFarland standard, to ensure a consistent starting bacterial density (typically 5 x 10^5 CFU/mL).[12][14]
-
Verify Inoculum Density: After preparing the inoculum, perform a viable cell count to confirm that the bacterial density is within the recommended range.
-
Consider the Bacterial Species and Antibiotic Class: Be aware that some bacteria and antibiotic classes are more prone to the inoculum effect.[16][17]
Logical Relationship of the Inoculum Effect
Caption: The logical progression of how a high inoculum can lead to false-negative synergy results.
Issue 4: Impact of Serum Proteins on Synergy Testing
Question: My in vitro synergy results are not translating to in vivo efficacy. Could serum protein binding be a factor?
Answer: Yes, the presence of serum proteins can significantly impact the activity of some antibiotics and is a critical consideration when translating in vitro results to in vivo conditions.[18][19][20] Many antibiotics bind to serum proteins, and it is generally accepted that only the unbound, free fraction of the drug is microbiologically active.[19][21][22]
Key Considerations:
-
High Protein Binding: Antibiotics with high serum protein binding may have their effective concentration at the site of infection significantly reduced.[20][21]
-
In Vitro vs. In Vivo Discrepancy: Standard in vitro synergy tests are typically performed in protein-free media, which can overestimate the efficacy of highly protein-bound drugs.[18][19]
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Serum-Containing Media: To better mimic in vivo conditions, consider performing synergy tests in media supplemented with human serum.[18][19] However, be aware that serum itself can have some antibacterial properties and may inhibit bacterial growth.[18][22]
Impact of Serum Protein Binding on Drug Activity
Caption: Diagram illustrating the effect of serum protein binding on antibiotic activity.
Experimental Protocols
Checkerboard Assay Protocol
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic at a concentration at least 10 times the expected MIC.
-
Prepare Microtiter Plate: In a 96-well microtiter plate, add broth medium to all wells. Create a two-dimensional serial dilution of the two antibiotics. Drug A is serially diluted along the y-axis, and Drug B is serially diluted along the x-axis.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[14]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include growth control (no antibiotic) and sterility control (no bacteria) wells.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: After incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Calculate FIC Index: Calculate the FIC index for each well showing no growth using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[5][6][14] The FIC index for the combination is the lowest FIC index calculated.
Time-Kill Assay Protocol
-
Prepare Test Tubes: Prepare a series of culture tubes containing broth with:
-
No antibiotic (growth control)
-
Drug A alone at a specific concentration (e.g., 1x MIC)
-
Drug B alone at a specific concentration (e.g., 1x MIC)
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The combination of Drug A and Drug B at the same concentrations.
-
-
Inoculum Preparation: Prepare a bacterial inoculum to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in each tube.
-
Inoculation and Incubation: Inoculate each tube with the bacterial suspension and incubate at 35-37°C with shaking.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.[2][12]
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Viable Cell Count: Perform serial dilutions of each aliquot and plate onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is defined as a ≥2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[2][8]
References
- 1. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Fractional inhibitory concentration: Significance and symbolism [wisdomlib.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Reproducibility of the microdilution checkerboard method for antibiotic synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Methodological variation in antibiotic synergy tests against enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Comparison of methods for the detection of in vitro synergy in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Protein binding and its significance in antibacterial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of protein binding on serum bactericidal activities of ceftazidime and cefoperazone in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
Technical Support Center: Impact of Serum on Antibacterial Agent 45 Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for investigating the impact of serum on the activity of "Antibacterial agent 45."
Frequently Asked Questions (FAQs)
Q1: Why is the activity of this compound lower in serum-supplemented media compared to standard broth?
The most common reason for reduced antibacterial activity in the presence of serum is protein binding . Serum contains high concentrations of proteins, particularly albumin, which can bind to drugs. It is widely accepted that only the free, unbound fraction of an antibiotic is microbiologically active.[1][2][3] If Agent 45 has a high affinity for serum proteins, a significant portion of the drug will be sequestered and unavailable to act on the bacteria, leading to a higher apparent Minimum Inhibitory Concentration (MIC).
Q2: What are the key components in serum that can affect my experiment?
Several serum components can influence the activity of antibacterial agents:
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Serum Proteins: Primarily albumin, which binds to the agent, reducing its free concentration.[2] The extent of binding can vary significantly between drugs.[1][4]
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Complement System: These proteins can have their own bactericidal activity or act synergistically with certain antibiotics, enhancing their effect.[5][6] This system is heat-labile and can be inactivated.
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Ions: Physiological concentrations of cations like Ca²⁺ and Mg²⁺ can inhibit the activity of certain classes of antimicrobial peptides.[7]
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Inhibitory Substances: Serum may contain other components that can interfere with the agent's mechanism of action.[7]
Q3: What is the purpose of heat-inactivating the serum?
Heat inactivation (typically at 56°C for 30 minutes) is performed to denature the proteins of the complement system.[8][9] This is a critical step if you want to isolate and study the effect of serum protein binding on Agent 45's activity without the confounding variable of complement-mediated bacterial killing.
Q4: Can I use animal serum (e.g., bovine) instead of human serum?
While animal serum is often used, it is crucial to recognize that protein binding characteristics can differ significantly between species. For example, the binding of ceftriaxone and ertapenem to human plasma is substantially different from their binding to bovine serum albumin.[1][10] For the most clinically relevant data, human serum or plasma is recommended. If using animal serum, results should be interpreted with caution and may not be directly translatable to humans.
Troubleshooting Guide
Issue 1: Significantly higher MIC in serum than expected.
-
Possible Cause: High protein binding of this compound. Highly bound drugs require a higher total concentration in serum to achieve a free concentration equivalent to the MIC in broth.[2] For some antibiotics, MICs can be four- to eight-fold higher in the presence of serum.[3]
-
Troubleshooting Steps:
-
Quantify Protein Binding: Perform experiments like equilibrium dialysis or ultrafiltration to determine the percentage of Agent 45 that is bound to serum proteins.
-
Use Albumin Solutions: Conduct MIC assays in media supplemented with physiological concentrations of human serum albumin (HSA) to confirm if this is the primary binding protein responsible for the MIC shift.[2]
-
Test Different Serum Concentrations: Run the assay with varying percentages of serum (e.g., 25%, 50%, 90%) to see if the MIC increases proportionally.[4]
-
Issue 2: High variability and poor reproducibility in my results.
-
Possible Cause 1: Inconsistent serum source. There can be significant lot-to-lot variability in commercial serum and even variability between individual human donors.
-
Troubleshooting Steps: For a given set of experiments, use a single, pooled lot of serum to ensure consistency.
-
Possible Cause 2: Incomplete or improper heat inactivation. If the complement system is not fully inactivated, its variable bactericidal activity can affect results.
-
Troubleshooting Steps: Strictly adhere to the protocol for heat inactivation (56°C for 30 minutes).[8][9] Ensure the water bath is at the correct temperature and the entire serum volume reaches that temperature for the full duration.
-
Possible Cause 3: Intrinsic bactericidal activity of serum against the test organism. Some bacterial strains are sensitive to fresh serum.[11]
-
Troubleshooting Steps: Run a control experiment with your bacterial strain in serum-supplemented broth without any antibacterial agent to check for any inhibition caused by the serum itself. It is recommended to use serum-resistant laboratory strains for these assays.[11]
Logical Flow for Investigating Serum Impact
The following diagram illustrates the logical workflow for assessing the effect of serum on this compound.
References
- 1. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Human Serum on Pharmacodynamic Properties of an Investigational Glycopeptide, LY333328, and Comparator Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of the inhibitory effects of human serum components on bactericidal activity of human beta defensin 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Serum Bactericidal Assay for the Complement-Mediated Bactericidal Activity of Antibodies [app.jove.com]
- 9. Serum bactericidal assay. [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Assay of the Antibiotic Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Resistance to Antibacterial Agent 45
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming resistance to Antibacterial Agent 45 in a laboratory setting. The information is presented in a question-and-answer format to directly address common challenges encountered during in vitro experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Question 1: My Minimum Inhibitory Concentration (MIC) values for this compound are significantly higher than expected for my bacterial strain. What are the potential causes?
Answer: Higher than expected MIC values can stem from several factors. It is crucial to systematically investigate each possibility to pinpoint the source of the issue.
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Bacterial Contamination: Contamination of your bacterial culture with a more resistant organism is a common cause of unexpectedly high MIC values.
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Solution: Streak your bacterial culture on an appropriate agar medium to check for purity. Perform a Gram stain and other relevant identification tests to confirm the identity of your isolate.
-
-
Inoculum Preparation: An inoculum density that is too high can lead to the appearance of resistance, as the number of bacterial cells may overwhelm the antibacterial agent.
-
Solution: Ensure your inoculum is standardized, typically to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[1] Always verify the final inoculum concentration in your assay.
-
-
Agent Potency: The stock solution of this compound may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution of this compound and store it under the recommended conditions (e.g., protected from light, at the correct temperature). It is also advisable to test the new stock against a known susceptible quality control strain.
-
-
Intrinsic Resistance: The bacterial strain you are working with may possess intrinsic resistance mechanisms to this compound.[2][3]
-
Solution: Review the literature for known resistance mechanisms in your bacterial species. Consider investigating common resistance pathways such as efflux pumps or enzymatic inactivation.
-
Question 2: I've observed the development of resistance to this compound during serial passage experiments. How can I investigate the mechanism of this acquired resistance?
Answer: The development of resistance during serial passage is a valuable in vitro model for understanding how bacteria might evolve resistance in a clinical setting. To investigate the underlying mechanisms, a multi-pronged approach is recommended.
-
Whole-Genome Sequencing (WGS): Comparing the genome of the resistant isolate to the original susceptible parent strain can identify mutations in genes associated with resistance. This could include mutations in the drug's target, regulatory genes for efflux pumps, or enzymes that could inactivate the drug.
-
Efflux Pump Activity Assays: Increased efflux pump activity is a common mechanism of acquired resistance.[2][4]
-
Solution: Perform an ethidium bromide accumulation assay. In this assay, a fluorescent dye (ethidium bromide) is loaded into the bacterial cells. An active efflux pump will expel the dye, leading to lower fluorescence compared to the parent strain or in the presence of an efflux pump inhibitor.
-
-
Enzymatic Inactivation Assays: The bacteria may have acquired the ability to produce enzymes that degrade or modify this compound.[5][6]
-
Solution: A bioassay can be performed where the resistant bacteria are incubated with this compound. The supernatant is then collected and its antibacterial activity is tested against a susceptible strain. A loss of activity would suggest enzymatic inactivation.
-
Question 3: My experimental results for this compound are inconsistent between replicates. What steps can I take to improve reproducibility?
Answer: Inconsistent results can be frustrating and can compromise the validity of your data. Improving reproducibility requires careful attention to detail in your experimental setup.
-
Standardize Protocols: Ensure that all experimental parameters, including media preparation, inoculum density, incubation time, and temperature, are consistent across all replicates and experiments.[7]
-
Use Quality Control Strains: Always include a known susceptible and, if available, a known resistant quality control strain in your assays. This will help you to monitor the consistency of your experimental conditions and the potency of your antibacterial agent.
-
Automated Systems: If available, using automated or semi-automated systems for liquid handling and plate reading can reduce human error and improve the precision of your results.
-
Proper Mixing: Ensure that all solutions, especially the bacterial inoculum and the dilutions of this compound, are thoroughly mixed before use.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about working with this compound and overcoming resistance.
Question 1: What are the common mechanisms of bacterial resistance to antibacterial agents?
Answer: Bacteria can develop resistance to antibacterial agents through several primary mechanisms:
-
Modification or inactivation of the drug: Bacteria may produce enzymes that chemically alter the antibacterial agent, rendering it ineffective.[4][6]
-
Alteration of the drug target: Mutations in the bacterial protein or enzyme that the antibacterial agent binds to can prevent the drug from interacting with its target.[5][6]
-
Reduced drug accumulation: This can be achieved by decreasing the permeability of the bacterial cell membrane to the drug or by actively pumping the drug out of the cell using efflux pumps.[2][3]
-
Target overproduction or bypass: The bacteria may overproduce the target of the antibacterial agent, effectively diluting the drug's effect, or develop alternative metabolic pathways that bypass the inhibited step.[4]
Question 2: How can I test for synergistic effects between this compound and other compounds to overcome resistance?
Answer: Synergy testing can identify combinations of compounds that are more effective than the individual agents alone.[8][9] The most common in vitro method for assessing synergy is the checkerboard assay.[1][10] This assay allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between the two compounds.[1][11]
-
Synergistic: FIC index ≤ 0.5
-
Additive/Indifferent: 0.5 < FIC index ≤ 4
-
Antagonistic: FIC index > 4
Question 3: What are some strategies to prevent the emergence of resistance to this compound in my experiments?
Answer: While the development of resistance is a natural evolutionary process, several laboratory practices can help to minimize its emergence:
-
Use Appropriate Concentrations: Using concentrations of this compound that are well above the MIC for the susceptible strain can help to prevent the selection of resistant mutants.
-
Limit Serial Passages: If possible, limit the number of serial passages of bacteria in the presence of sub-lethal concentrations of the agent.
-
Aseptic Technique: Strict aseptic technique is crucial to prevent contamination with other, potentially more resistant, microorganisms.[12]
-
Combination Therapy: As explored in synergy testing, using this compound in combination with another agent that has a different mechanism of action can make it more difficult for bacteria to develop resistance.
Data Presentation
Table 1: MIC of this compound Alone and in Combination with Efflux Pump Inhibitor (EPI) Against Susceptible and Resistant S. aureus Strains.
| Bacterial Strain | MIC of Agent 45 (µg/mL) | MIC of Agent 45 + EPI (10 µg/mL) (µg/mL) | Fold Change in MIC |
| S. aureus (Susceptible) | 2 | 2 | 1 |
| S. aureus (Resistant) | 64 | 4 | 16 |
Table 2: Fractional Inhibitory Concentration (FIC) Index for this compound in Combination with Other Antibiotics Against a Resistant E. coli Strain.
| Combination | MIC of Agent 45 (µg/mL) | MIC of Antibiotic B (µg/mL) | FIC of Agent 45 | FIC of Antibiotic B | FIC Index | Interaction |
| Agent 45 + Antibiotic X | 8 | 2 | 0.25 | 0.25 | 0.5 | Synergistic |
| Agent 45 + Antibiotic Y | 16 | 4 | 0.5 | 0.5 | 1.0 | Additive |
| Agent 45 + Antibiotic Z | 32 | 16 | 1.0 | 2.0 | 3.0 | Indifferent |
Experimental Protocols
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standard method for determining the MIC of this compound.
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial culture, this compound stock solution, sterile multichannel pipette.
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB across the wells of a 96-well plate.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a growth control well (bacteria without the agent) and a sterility control well (broth only).[13]
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[14][15]
-
2. Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic, additive, or antagonistic effects of this compound in combination with another compound.[1]
-
Materials: 96-well microtiter plates, MHB, bacterial culture, stock solutions of this compound and the second compound.
-
Procedure:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second compound along the y-axis.
-
Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination.
-
Calculate the FIC index for each well showing no growth using the formula: FIC Index = FIC of Agent 45 + FIC of Compound B, where FIC = MIC of the agent in combination / MIC of the agent alone.[1][11]
-
Visualizations
Caption: Mechanism of efflux pump-mediated resistance to this compound.
Caption: Troubleshooting workflow for overcoming in vitro resistance.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. ausamics.com.au [ausamics.com.au]
- 8. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. realworldml.github.io [realworldml.github.io]
- 10. [PDF] Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test | Semantic Scholar [semanticscholar.org]
- 11. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. southernbiological.com [southernbiological.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. microbiologyclass.net [microbiologyclass.net]
- 15. idexx.com [idexx.com]
Technical Support Center: Refining Purification Methods for Antibacterial Agent 45
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Antibacterial Agent 45.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification strategy for this compound involves a multi-step approach. This typically begins with solvent extraction from the crude mixture, followed by one or more chromatographic steps.[1][2] Column chromatography, flash chromatography, and High-Performance Liquid Chromatography (HPLC) are frequently employed to achieve high purity.[1][2][3] Crystallization may also be used as a final polishing step to obtain a highly pure and stable solid form.[4][5]
Q2: How can I improve the yield of my purified this compound?
A2: Optimizing each step of the purification process is key to improving yield. For solvent extraction, ensure the chosen solvent has a high affinity for this compound and that the pH is optimized for its extraction. In chromatography, careful selection of the stationary and mobile phases can minimize product loss.[3] Additionally, ensuring complete elution of the compound from the column and minimizing the number of purification steps can help to maximize the overall yield.
Q3: My final product shows multiple peaks on HPLC analysis. What could be the issue?
A3: Multiple peaks on an HPLC chromatogram indicate the presence of impurities. This could be due to incomplete separation during your chromatography step or degradation of the compound. To address this, you can try optimizing your HPLC method, such as by using a different column, adjusting the mobile phase composition, or running a gradient elution.[6][7] It is also advisable to re-evaluate the preceding purification steps to ensure they are effectively removing related impurities.
Q4: I am having trouble with the crystallization of this compound. What are some common troubleshooting tips?
A4: Crystallization can be challenging. Common issues include the formation of oil instead of crystals ("oiling out"), the presence of multiple crystal forms (polymorphism), and a wide particle size distribution.[4][5][8][9] To troubleshoot, you can try:
-
Seeding: Introducing a small crystal of the desired form can initiate crystallization.[4][8]
-
Solvent Selection: Experiment with different solvents or solvent mixtures to find a system where the compound has moderate solubility.
-
Controlling Supersaturation: A slow, controlled approach to supersaturation, for instance through slow cooling or anti-solvent addition, is often more effective.[4]
-
Purity: Ensure the starting material for crystallization is of high purity, as impurities can inhibit crystal growth.[5]
Troubleshooting Guides
Guide 1: Low Purity After Column Chromatography
Problem: The purity of this compound is below the desired level after purification by column chromatography.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Separation | Optimize the mobile phase. Try a different solvent system or a gradient elution to improve the resolution between your compound and impurities.[2] | Improved separation of peaks on analytical TLC or HPLC, leading to higher purity fractions. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. | Sharper peaks and better separation, as the stationary phase is not saturated. |
| Improper Column Packing | Ensure the column is packed uniformly to avoid channeling. | A level solvent front during elution and more consistent separation. |
| Compound Degradation on Silica | If the compound is sensitive to silica gel, consider using a different stationary phase, such as alumina, or switching to reverse-phase chromatography. | Reduced degradation and higher recovery of the pure compound. |
Guide 2: Crystallization Failure ("Oiling Out")
Problem: this compound is "oiling out" or forming a liquid phase instead of solid crystals during the crystallization process.[8]
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Supersaturation | Decrease the rate of supersaturation by slowing down the cooling rate or the addition of an anti-solvent.[4] | Formation of a crystalline solid instead of an oil. |
| Presence of Impurities | Further purify the material before attempting crystallization. Impurities can interfere with crystal lattice formation.[5][8] | Successful crystallization of the purer material. |
| Inappropriate Solvent | Screen different solvents or solvent/anti-solvent systems. The ideal solvent will have moderate solubility for the compound at the desired temperature. | Identification of a solvent system that promotes crystallization over oiling out. |
| Low Melting Point of the API | In some cases, for active pharmaceutical ingredients (APIs) with low melting points, seeding and seed ageing at low supersaturation can be effective in mitigating agglomeration in the presence of liquid-liquid phase separation.[8] | Formation of solid crystals despite the tendency to oil out. |
Experimental Protocols
Protocol 1: Flash Chromatography for Initial Purification
This protocol is intended for the initial purification of this compound from a crude extract.
-
Column Preparation: A silica gel column is packed using a slurry of silica in the initial mobile phase solvent.
-
Sample Preparation: The crude extract is dissolved in a minimal amount of the mobile phase or a stronger solvent and then adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder.
-
Loading: The dry-loaded sample is carefully added to the top of the prepared column.
-
Elution: The column is eluted with a suitable solvent system. An isocratic elution with a hexane/ethyl acetate mixture or a gradient elution can be used.[1]
-
Fraction Collection: Fractions are collected in separate tubes.
-
Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure compound.[1]
-
Pooling and Concentration: Fractions with the pure compound are pooled and the solvent is removed under reduced pressure using a rotary evaporator.[1]
Protocol 2: Reverse-Phase HPLC for Final Purification
This protocol is for the final purification of this compound to achieve high purity.
-
Column: A C18 reverse-phase column is used.[1]
-
Mobile Phase: A typical mobile phase would be a mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol. The exact ratio will depend on the polarity of this compound.
-
Sample Preparation: The partially purified sample from the previous step is dissolved in the mobile phase.
-
Injection: A specific volume of the sample is injected onto the HPLC system.
-
Elution: A gradient elution is often employed, starting with a higher percentage of the aqueous solvent and gradually increasing the percentage of the organic solvent.
-
Detection: The eluent is monitored using a UV detector at a wavelength where this compound has maximum absorbance.[1]
-
Fraction Collection: Fractions corresponding to the peak of interest are collected.
-
Purity Analysis and Concentration: The purity of the collected fractions is confirmed by analytical HPLC. Pure fractions are pooled, and the organic solvent is removed. The remaining aqueous solution can be lyophilized to obtain the final pure compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for low purity of this compound.
References
- 1. Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. column-chromatography.com [column-chromatography.com]
- 4. scribd.com [scribd.com]
- 5. syrris.com [syrris.com]
- 6. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of antibiotic analysis in water by solid-phase extraction and high performance liquid chromatography-mass spectrometry/mass spectrometry - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]
- 8. mdpi.com [mdpi.com]
- 9. crystalpharmatech.com [crystalpharmatech.com]
optimizing storage conditions for Antibacterial agent 45
This technical support center provides guidance on the optimal storage, handling, and troubleshooting for Antibacterial Agent 45. Please note that specific stability data for this compound is not publicly available. The information and data presented here are based on general knowledge of antibacterial agent stability and are intended to serve as a comprehensive guide for researchers.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound upon receipt?
A1: Upon receipt, the lyophilized powder of this compound should be stored in a tightly sealed container in a dry environment, protected from light. For long-term storage, it is recommended to keep the powder at -20°C. Storing it in a desiccator at this temperature will further protect it from moisture.
Q2: What is the recommended solvent for reconstituting this compound?
A2: The choice of solvent can impact the stability of the reconstituted solution. While specific solubility data for this compound is limited, many antibacterial agents are soluble in sterile, purified water, or buffered solutions. It is crucial to consult the product data sheet for any specific solvent recommendations. If using a buffer, ensure its pH is within the stable range for the compound.[1]
Q3: How should I store the reconstituted stock solution of this compound?
A3: Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] For short-term storage (1-2 weeks), aliquots can be stored at 4°C. For long-term storage, it is highly recommended to store aliquots at -20°C or -80°C.[2][3] Some sensitive compounds, like ampicillin, show better stability at -80°C.[2]
Q4: Is this compound sensitive to light?
A4: Many antibacterial agents, such as quinolones and tetracyclines, are susceptible to photodegradation.[4] Therefore, it is a best practice to protect both the powdered form and solutions of this compound from light by using amber vials or by wrapping containers in foil.[5]
Q5: What factors can affect the stability of this compound in solution?
A5: The stability of antibacterial agents in solution is influenced by several factors, including temperature, pH, light exposure, oxygen, and the presence of other chemical additives in the formulation.[5][6] Extreme pH values can catalyze hydrolysis, a common degradation pathway for many drugs.[1][7]
Troubleshooting Guide
Problem: I am observing a loss of antibacterial activity in my experiments.
-
Question: Could my storage conditions be the cause?
-
Answer: Yes, improper storage is a primary reason for the loss of activity.[8] Ensure that both the lyophilized powder and the stock solutions are stored at the recommended temperatures and protected from light and moisture.[2][5] Repeated freeze-thaw cycles of stock solutions can also lead to degradation.[2]
-
-
Question: How can I check if my stock solution has degraded?
-
Answer: You can perform a bioassay, such as a disk diffusion assay or a Minimum Inhibitory Concentration (MIC) test, using a susceptible control strain of bacteria.[2][9] Compare the results with a freshly prepared solution or a previously validated batch. A significant decrease in the zone of inhibition or an increase in the MIC value suggests degradation.
-
Problem: The reconstituted solution of this compound appears cloudy or has precipitates.
-
Question: What could be the cause of the cloudiness or precipitation?
-
Answer: This could be due to several factors:
-
Low Solubility: The concentration of the solution may have exceeded the solubility limit of the compound in the chosen solvent. Try preparing a more dilute solution.
-
pH Effects: The pH of the solution might be outside the optimal range for solubility. Consider using a buffered solution.
-
Degradation: The precipitate could be a degradation product. This is more likely if the solution has been stored for an extended period or at improper temperatures.
-
Contamination: Microbial contamination can also cause cloudiness in the solution.
-
-
-
Question: How can I resolve this issue?
-
Answer: First, ensure you are using the recommended solvent and that the solution is not oversaturated. If precipitation occurs after storage, it is best to discard the solution and prepare a fresh stock from the lyophilized powder. Always use sterile techniques during reconstitution to prevent microbial contamination.
-
Data on Storage Conditions
The following tables present hypothetical stability data for this compound to illustrate the impact of different storage conditions.
Table 1: Stability of Lyophilized this compound Powder
| Storage Temperature | Humidity | Light Exposure | Purity after 12 Months |
| Room Temperature (~25°C) | Ambient | Ambient | 85% |
| 4°C | Ambient | Dark | 92% |
| -20°C | Desiccated | Dark | >99% |
Table 2: Stability of Reconstituted this compound (10 mg/mL in sterile water)
| Storage Temperature | Duration | Purity | Notes |
| Room Temperature (~25°C) | 24 hours | 90% | Significant degradation observed. |
| 4°C | 1 week | 95% | Suitable for short-term storage. |
| -20°C | 3 months | 98% | Recommended for long-term storage. |
| -20°C (3 freeze-thaw cycles) | 3 months | 91% | Demonstrates the effect of repeated freeze-thaw cycles. |
| -80°C | 6 months | >99% | Optimal for long-term preservation.[2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Culture the test microorganism overnight on an appropriate agar plate.
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antibacterial agent dilutions.
-
Include a positive control (broth with inoculum, no agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth of the microorganism.
-
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general method to assess the stability of this compound by quantifying its purity over time under different storage conditions.
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) under different conditions (e.g., different temperatures, pH values, light exposures).
-
At specified time points, withdraw aliquots of each solution.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The specific gradient will need to be optimized for this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Run a standard of known concentration to create a calibration curve.
-
Integrate the peak area of this compound in each sample.
-
Calculate the concentration of the remaining active agent at each time point by comparing its peak area to the calibration curve.
-
The appearance of new peaks indicates the formation of degradation products.
-
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Common degradation pathways for antibacterial agents.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 6. Stability of Antimicrobial Drug Molecules in Different Gravitational and Radiation Conditions in View of Applications during Outer Space Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Antibacterial Agent 45
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of Antibacterial agent 45.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound, a dicarboxylic acid imide, proceeds through a two-step, one-pot reaction. Initially, a suitable dicarboxylic acid anhydride reacts with aqueous ammonia in a nucleophilic acyl substitution to form an intermediate amic acid. Subsequently, thermal cyclization of the amic acid via dehydration yields the final imide product, this compound.
Q2: What are the most common reasons for low yields in this synthesis?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete reaction: The initial reaction to form the amic acid or the subsequent cyclization may not have gone to completion.
-
Side reactions: The primary side reaction is the hydrolysis of the starting anhydride by water, which is present in the aqueous ammonia solution. This forms the corresponding dicarboxylic acid, which is less reactive and may not efficiently convert to the imide under the reaction conditions.
-
Product degradation: The final product may be unstable at the high temperatures used for the cyclization step, leading to decomposition.
-
Purification losses: The product may be lost during the purification process, particularly during column chromatography if the compound adheres strongly to the stationary phase or if the incorrect solvent system is used.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1] A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting anhydride. The disappearance of the starting material spot and the appearance of a new, more polar spot for the amic acid intermediate, followed by the appearance of the final imide product spot (which will likely have a different Rf value), indicates the progression of the reaction. For more detailed analysis, techniques like NMR or in situ IR spectroscopy can be employed to track the concentrations of reactants and products over time.[2][3]
Q4: What are the expected characteristics of the intermediate and final product on a TLC plate?
A4: The starting dicarboxylic anhydride is typically a non-polar molecule and will have a high Rf value on a normal-phase silica gel TLC plate. The amic acid intermediate, with its carboxylic acid and amide functional groups, is significantly more polar and will have a much lower Rf value. The final imide product is generally less polar than the amic acid intermediate but more polar than the starting anhydride, and its Rf value will be between the two.
Troubleshooting Guide
Problem 1: Low or no formation of the desired product.
| Possible Cause | Suggested Solution |
| Low reactivity of starting materials. | Ensure the dicarboxylic anhydride is pure and free from hydrolysis. Use a fresh, concentrated solution of aqueous ammonia. |
| Incomplete cyclization of the amic acid intermediate. | Increase the temperature of the heating step, but monitor for product decomposition. Alternatively, increase the reaction time at the current temperature. The use of a dehydrating agent during cyclization can also be explored. |
| Hydrolysis of the starting anhydride. | Minimize the amount of water present by using a more concentrated ammonia solution or by performing the initial reaction at a lower temperature to reduce the rate of hydrolysis. A two-step process where the amic acid is isolated first and then cyclized under anhydrous conditions could also be considered. |
Problem 2: Presence of multiple spots on the TLC plate of the crude product.
| Possible Cause | Suggested Solution |
| Unreacted starting material. | The initial reaction may not have gone to completion. Consider increasing the reaction time or using a slight excess of aqueous ammonia. |
| Presence of the amic acid intermediate. | The cyclization step is incomplete. Increase the heating time or temperature. |
| Formation of byproducts from side reactions. | The primary byproduct is the dicarboxylic acid from anhydride hydrolysis. This can be removed during purification. Optimizing the reaction conditions to favor imide formation will minimize byproduct formation. |
| Decomposition of the product. | The heating temperature may be too high. Try reducing the temperature and extending the reaction time for the cyclization step. |
Problem 3: Difficulty in purifying the product by column chromatography.
| Possible Cause | Suggested Solution |
| Product is too polar and does not elute from the column. | Use a more polar solvent system for the mobile phase. A gradient elution from a less polar to a more polar solvent system can be effective. |
| Product is streaking on the TLC plate and column. | The product may be acidic or basic. Adding a small amount of a modifier to the eluent, such as triethylamine for a basic compound or acetic acid for an acidic compound, can improve the peak shape and separation.[4] |
| Product is degrading on the silica gel. | Silica gel can be slightly acidic and may cause decomposition of sensitive compounds. Deactivating the silica gel by washing it with a solution of triethylamine in the eluent before packing the column can help. Alternatively, using a different stationary phase like alumina might be beneficial.[4] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the known synthesis of dicarboxylic acid imides from anhydrides and ammonia.
Materials:
-
Dicarboxylic acid anhydride (1.0 mmol)
-
Aqueous ammonia (concentrated, e.g., 28-30%)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Amic Acid Formation: In a round-bottom flask, dissolve the dicarboxylic acid anhydride (1.0 mmol) in a minimal amount of a suitable organic solvent (e.g., THF or dioxane) if it is not soluble in aqueous ammonia. To this solution, add concentrated aqueous ammonia (10 mL) dropwise while stirring at room temperature for 1 hour.
-
Reaction Monitoring: Monitor the reaction progress by TLC using a mixture of hexane and ethyl acetate as the eluent. The starting anhydride spot should disappear, and a new, more polar spot corresponding to the amic acid should appear at the baseline.
-
Solvent Removal: After the initial reaction is complete, evaporate the solvent and excess ammonia under reduced pressure.
-
Cyclization: Heat the resulting residue at an elevated temperature (e.g., 180 °C) for 2 hours. The progress of the cyclization can also be monitored by TLC, observing the disappearance of the amic acid spot and the formation of the final product spot.
-
Purification: After cooling to room temperature, purify the crude imide by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield the pure this compound.
Data Presentation
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome |
| Ammonia Concentration | 10% aqueous solution | 28-30% aqueous solution | Higher concentration of ammonia can increase the rate of the initial reaction and may improve the yield by outcompeting the hydrolysis of the anhydride. |
| Cyclization Temperature | 150 °C | 180-200 °C | A higher temperature can facilitate the dehydration and ring closure to the imide, but excessively high temperatures may lead to decomposition. |
| Reaction Time (Cyclization) | 1 hour | 2-3 hours | A longer reaction time may be necessary for the complete conversion of the amic acid to the imide, especially at lower temperatures. |
| Purification Method | Standard Silica Gel Chromatography | Silica Gel Chromatography with 1% Triethylamine in Eluent | The addition of triethylamine can prevent streaking and improve the recovery of the product from the column, especially if the imide has basic properties. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for improving the yield of this compound.
References
Validation & Comparative
A Comparative Guide to Beta-Lactamase Inhibitors: From Classic Agents to Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes, presents a formidable challenge in the treatment of bacterial infections. The co-administration of β-lactam antibiotics with β-lactamase inhibitors (BLIs) is a critical strategy to counteract this resistance. This guide provides a comprehensive comparison of established and novel β-lactamase inhibitors, supported by experimental data, to aid researchers in the ongoing development of effective antibacterial therapies.
Data Presentation: A Quantitative Comparison
The in vitro efficacy of β-lactamase inhibitors is a key indicator of their potential clinical utility. This is often quantified by the half-maximal inhibitory concentration (IC50) against isolated β-lactamase enzymes and the minimum inhibitory concentration (MIC) of a β-lactam antibiotic in combination with the inhibitor against resistant bacterial strains.
Table 1: Comparative IC50 Values of β-Lactamase Inhibitors Against Key β-Lactamases
The following table summarizes the IC50 values for several prominent β-lactamase inhibitors against common Ambler class A, C, and D β-lactamases. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| β-Lactamase Inhibitor | Target β-Lactamase | IC50 (nM) |
| Clavulanic Acid | TEM-1 (Class A) | 3 - 170[1] |
| KPC-2 (Class A) | ~20,910[2] | |
| AmpC (Class C) | >10,000 | |
| OXA-24 (Class D) | 50,000[3] | |
| Sulbactam | TEM-1 (Class A) | - |
| KPC-2 (Class A) | - | |
| AmpC (Class C) | - | |
| OXA-24 (Class D) | 40,000[3] | |
| Tazobactam | TEM-1 (Class A) | - |
| KPC-2 (Class A) | ~20,910[2] | |
| AmpC (Class C) | - | |
| OXA-24 (Class D) | 500[3] | |
| Avibactam | TEM-1 (Class A) | 3 - 170[1] |
| KPC-2 (Class A) | 3 - 170[1] | |
| AmpC (P. aeruginosa) | 3 - 170[1] | |
| OXA-48 (Class D) | - | |
| Relebactam | TEM-1 (Class A) | - |
| KPC-2 (Class A) | - | |
| AmpC (P. aeruginosa) | - | |
| OXA-48 (Class D) | - | |
| Vaborbactam | TEM-1 (Class A) | - |
| KPC-2 (Class A) | - | |
| AmpC (P. aeruginosa) | - | |
| OXA-48 (Class D) | - |
Table 2: In Vitro Activity of β-Lactam/β-Lactamase Inhibitor Combinations Against Carbapenem-Resistant Enterobacterales (CRE)
This table presents the Minimum Inhibitory Concentration (MIC) values for several β-lactam/β-lactamase inhibitor combinations against challenging carbapenem-resistant Enterobacterales, particularly those producing Klebsiella pneumoniae carbapenemase (KPC).
| β-Lactam/Inhibitor Combination | Organism Type | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Ceftazidime-Avibactam | KPC-producing CRE | - | - |
| Meropenem-Vaborbactam | KPC-producing Enterobacteriaceae | 0.12[1] | - |
| Imipenem-Relebactam | KPC-producing K. pneumoniae & Enterobacter spp. | - | - |
| Piperacillin-Tazobactam | ESBL-producing E. coli bacteremia | 2/4 | - |
Note: MIC values are often presented as a range or as MIC50/MIC90, representing the concentrations required to inhibit 50% and 90% of isolates, respectively. The specific β-lactam concentration is often noted alongside the fixed inhibitor concentration (e.g., 2/4 indicates 2 µg/mL of the β-lactam and 4 µg/mL of the inhibitor).
Mandatory Visualization
Mechanism of Action of β-Lactamase Inhibitors
Caption: Mechanisms of β-lactamase inhibition.
Experimental Workflow for Evaluating β-Lactamase Inhibitor Efficacy
Caption: Workflow for β-lactamase inhibitor evaluation.
Experimental Protocols
Determination of IC50 Values using Nitrocefin Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified β-lactamase enzyme.
Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin (chromogenic substrate)
-
Test inhibitor compound
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microtiter plate
-
Spectrophotometer capable of reading absorbance at 486 nm
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the purified β-lactamase in assay buffer. Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.
-
Inhibitor Addition: Add the serially diluted inhibitor solutions to the wells containing the enzyme. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.
-
Substrate Addition: Initiate the reaction by adding a stock solution of nitrocefin to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer in kinetic mode. The hydrolysis of nitrocefin results in a color change that can be quantified.
-
Data Analysis: Determine the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, calculated by fitting the data to a suitable dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the determination of the MIC of a β-lactam antibiotic in combination with a β-lactamase inhibitor against a bacterial strain, following general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial isolate to be tested
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic
-
β-lactamase inhibitor
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Antibiotic and Inhibitor Preparation: Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB. The β-lactamase inhibitor is typically added at a fixed concentration to all wells containing the antibiotic dilutions.
-
Plate Inoculation: Dispense the antibiotic-inhibitor dilutions into the wells of a 96-well plate. Add the standardized bacterial inoculum to each well. Include a growth control well (inoculum without antibiotic/inhibitor) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Conclusion
The development of novel β-lactamase inhibitors is a dynamic field that is crucial for maintaining the efficacy of β-lactam antibiotics. While classical inhibitors like clavulanic acid laid the groundwork, newer agents such as avibactam, relebactam, and vaborbactam have expanded the spectrum of activity against more challenging β-lactamases, including carbapenemases.[2] The data and protocols presented in this guide offer a comparative framework for researchers to evaluate the performance of existing and future β-lactamase inhibitors, ultimately contributing to the development of new therapeutic strategies to combat multidrug-resistant bacteria.
References
A Comparative Analysis of Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a robust pipeline of novel antibacterial agents. This guide provides an objective comparison of recently approved and late-stage investigational antibacterial drugs, focusing on their performance against clinically relevant pathogens, safety profiles, and unique mechanisms of action. All quantitative data is supported by experimental evidence from pivotal clinical trials and in vitro studies.
Section 1: Quantitative Performance Analysis
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration - MIC) and clinical efficacy of selected new antibacterial agents compared to standard-of-care alternatives.
Table 1.1: In Vitro Activity of Gepotidacin vs. Nitrofurantoin against Common Uropathogens
| Organism | Gepotidacin MIC90 (µg/mL) | Nitrofurantoin MIC90 (µg/mL) |
| Escherichia coli | 4 | ≤16 |
| Staphylococcus saprophyticus | 0.25 | 32 |
| Klebsiella pneumoniae | 8 | >64 |
| Proteus mirabilis | 32 | >64 |
Data sourced from the EAGLE-2 and EAGLE-3 phase 3 trials.[1][2][3]
Table 1.2: Clinical Efficacy in Uncomplicated Urinary Tract Infections (EAGLE-2 & EAGLE-3 Trials)
| Outcome | Gepotidacin | Nitrofurantoin |
| Therapeutic Success Rate (EAGLE-2) | 50.6% | 47.0% |
| Therapeutic Success Rate (EAGLE-3) | 58.5% | 43.6% |
Therapeutic success was a composite of clinical cure and microbiological eradication.[4][5]
Table 1.3: In Vitro Activity of Delafloxacin vs. Vancomycin against Staphylococcus aureus
| Organism | Delafloxacin MIC90 (µg/mL) | Vancomycin MIC90 (µg/mL) |
| Methicillin-Resistant S. aureus (MRSA) | 1 | 1 |
| Vancomycin-Intermediate S. aureus (VISA) | 1 | 8 |
| Vancomycin-Resistant S. aureus (VRSA) | 4 | >64 |
Data from in vitro surveillance studies.[6][7][8][9][10]
Table 1.4: Clinical Efficacy in Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
| Outcome | Delafloxacin | Vancomycin + Aztreonam |
| Objective Response at 48-72 hours | 81.3% | 80.7% |
| Investigator-Assessed Success (Follow-Up) | 84.7% | 84.1% |
Data from pooled analysis of Phase 3 trials.[11][12][13][14]
Table 1.5: In Vitro Activity of Lefamulin vs. Moxifloxacin against Community-Acquired Pneumonia Pathogens
| Organism | Lefamulin MIC90 (µg/mL) | Moxifloxacin MIC90 (µg/mL) |
| Streptococcus pneumoniae | 0.12 | 0.12 |
| Haemophilus influenzae | 1 | 0.06 |
| Mycoplasma pneumoniae | ≤0.001 | 0.125 |
| Legionella pneumophila | 1 | 0.03 |
| Staphylococcus aureus (MSSA/MRSA) | 0.12 | 0.12 |
Data from the SENTRY Antimicrobial Surveillance Program and LEAP trials.[15][16][17]
Table 1.6: Clinical Efficacy in Community-Acquired Bacterial Pneumonia (LEAP 1 & LEAP 2 Trials)
| Outcome | Lefamulin | Moxifloxacin |
| Early Clinical Response (LEAP 1 - IV/Oral) | 87.3% | 90.2% |
| Early Clinical Response (LEAP 2 - Oral) | 90.8% | 90.8% |
Data from the LEAP 1 and LEAP 2 phase 3 trials.[18][19][20][21][22][23]
Table 1.7: In Vitro Activity of Omadacycline vs. Linezolid against Skin and Skin Structure Infection Pathogens
| Organism | Omadacycline MIC90 (µg/mL) | Linezolid MIC90 (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.5 | 2 |
| Staphylococcus aureus (MSSA) | 0.25 | 2 |
| Streptococcus pyogenes | 0.12 | 1 |
| Enterococcus faecalis | 0.5 | 2 |
Data from surveillance studies supporting the OASIS trials.
Table 1.8: Clinical Efficacy in Acute Bacterial Skin and Skin Structure Infections (OASIS-1 & OASIS-2 Trials)
| Outcome | Omadacycline | Linezolid |
| Early Clinical Response (OASIS-1 - IV/Oral) | 84.8% | 85.5% |
| Investigator-Assessed Clinical Response (OASIS-1) | 86.1% | 83.6% |
| Early Clinical Response (OASIS-2 - Oral) | 87.4% (IVDU) / 84.4% (non-IVDU) | 85.2% (IVDU) / 81.9% (non-IVDU) |
Data from the OASIS-1 and OASIS-2 phase 3 trials.[24][25][26][27]
Table 1.9: In Vitro Activity of Eravacycline vs. Carbapenems against Intra-Abdominal Infection Pathogens
| Organism | Eravacycline MIC90 (µg/mL) | Ertapenem MIC90 (µg/mL) | Meropenem MIC90 (µg/mL) |
| Escherichia coli | 0.5 | 0.03 | 0.06 |
| Klebsiella pneumoniae | 1 | 0.06 | 0.12 |
| Acinetobacter baumannii | 2 | 8 | 8 |
| Bacteroides fragilis | 1 | 1 | 0.25 |
Data from surveillance studies associated with the IGNITE trials.
Table 1.10: Clinical Efficacy in Complicated Intra-Abdominal Infections (IGNITE 1 & IGNITE 4 Trials)
| Outcome | Eravacycline | Ertapenem (IGNITE 1) | Meropenem (IGNITE 4) |
| Clinical Cure Rate (IGNITE 1) | 86.8% | 87.6% | N/A |
| Clinical Cure Rate (IGNITE 4) | 90.8% | N/A | 91.2% |
Data from the IGNITE 1 and IGNITE 4 phase 3 trials.[28][29][30][31][32]
Section 2: Safety and Tolerability
Table 2.1: Common Treatment-Emergent Adverse Events (%)
| Adverse Event | Gepotidacin | Nitrofurantoin | Delafloxacin | Vancomycin + Aztreonam | Lefamulin (Oral) | Moxifloxacin (Oral) | Omadacycline | Linezolid | Eravacycline | Carbapenems |
| Diarrhea | 14-18% | 2% | 8% | 6% | 12.2% | 1.1% | 4-6% | 2-3% | <3% | <2% |
| Nausea | 5% | 4% | 6% | 7% | 5.2% | 1.9% | 18.0% | 15.8% | <5% | <3% |
| Vomiting | 3% | 2% | 3% | 3% | 3.0% | 1.1% | 10% | 8% | <4% | <2% |
| Headache | 3% | 2% | 7% | 6% | 2.4% | 1.6% | 4% | 5% | 2% | 2% |
Data compiled from the respective phase 3 clinical trial publications.[11][12][14][18][20][21][25][28][29][30][32][33][34][35]
Section 3: Mechanisms of Action - Visualized
The following diagrams illustrate the novel mechanisms of action for Gepotidacin and the beta-lactamase inhibitor component, Zidebactam.
Caption: Gepotidacin's dual inhibition of DNA gyrase and topoisomerase IV.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Efficacy and in vitro activity of gepotidacin against bacterial uropathogens, including drug-resistant phenotypes, in females with uncomplicated urinary tract infections: results from two global, pivotal, phase 3 trials (EAGLE-2 and EAGLE-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jwatch.org [jwatch.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Delafloxacin activity against Staphylococcus aureus with reduced susceptibility or resistance to methicillin, vancomycin, daptomycin or linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1588. Delafloxacin Activity Against Staphylococcus aureus with Reduced Susceptibility or Resistance to Methicillin, Vancomycin, Daptomycin, or Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Analysis of Pooled Phase 3 Safety Data for Delafloxacin in Acute Bacterial Skin and Skin Structure Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Safety of Delafloxacin: Focus on Adverse Events of Special Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lefamulin vs moxifloxacin for community-acquired bacterial pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Oral Lefamulin vs Moxifloxacin for Early Clinical Response Among Adults With Community-Acquired Bacterial Pneumonia: The LEAP 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of Intravenous-to-oral Lefamulin, a Pleuromutilin Antibiotic, for the Treatment of Community-acquired Bacterial Pneumonia: The Phase III Lefamulin Evaluation Against Pneumonia (LEAP 1) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy and Safety of Intravenous-to-oral Lefamulin, a Pleuromutilin Antibiotic, for the Treatment of Community-acquired Bacterial Pneumonia: The Phase III Lefamulin Evaluation Against Pneumonia (LEAP 1) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rebelem.com [rebelem.com]
- 22. contagionlive.com [contagionlive.com]
- 23. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 24. Omadacycline for Acute Bacterial Skin and Skin-Structure Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. contagionlive.com [contagionlive.com]
- 26. academic.oup.com [academic.oup.com]
- 27. academic.oup.com [academic.oup.com]
- 28. IGNITE4: Results of a Phase 3, Randomized, Multicenter, Prospective Trial of Eravacycline vs Meropenem in the Treatment of Complicated Intraabdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 29. fiercebiotech.com [fiercebiotech.com]
- 30. IGNITE4: Results of a Phase 3, Randomized, Multicenter, Prospective Trial of Eravacycline vs Meropenem in the Treatment of Complicated Intraabdominal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. contagionlive.com [contagionlive.com]
- 33. Oral gepotidacin versus nitrofurantoin in patients with uncomplicated urinary tract infection (EAGLE-2 and EAGLE-3): two randomised, controlled, double-blind, double-dummy, phase 3, non-inferiority trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. academic.oup.com [academic.oup.com]
- 35. Design of Two Phase III, Randomized, Multicenter Studies Comparing Gepotidacin with Nitrofurantoin for the Treatment of Uncomplicated Urinary Tract Infection in Female Participants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Activity of Antibacterial Agent 45
Disclaimer: "Antibacterial agent 45" is a hypothetical agent. The data, protocols, and analyses presented in this guide are for illustrative purposes to demonstrate a framework for assessing antibiotic synergy.
The increasing prevalence of antibiotic-resistant bacteria necessitates innovative therapeutic strategies.[1] One promising approach is the use of combination therapies, where a novel agent enhances the efficacy of existing antibiotics.[1][2][3] This guide provides a comparative analysis of the synergistic effects of the hypothetical "this compound" when combined with various conventional antibiotics against pathogenic bacteria.
This compound is conceptualized as an efflux pump inhibitor (EPI) . Efflux pumps are proteins that bacteria use to expel antibiotics from the cell, and are a major mechanism of multidrug resistance.[4][5][6][7] By inhibiting these pumps, Agent 45 is designed to increase the intracellular concentration of co-administered antibiotics, thereby restoring their potency.[4][8]
Quantitative Synergy Analysis
The synergistic potential of this compound was evaluated in combination with three different classes of antibiotics against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. Synergy is quantified using the Fractional Inhibitory Concentration (FIC) index, a standard measure derived from the checkerboard assay.[2][9]
The FIC index is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 1: Synergistic Activity of Agent 45 with Various Antibiotics
| Bacterial Strain | Antibiotic | MIC Alone (µg/mL) | MIC of Antibiotic with Agent 45 (µg/mL) | Fold Reduction in MIC | FICI | Interpretation |
| S. aureus | Ciprofloxacin | 16 | 2 | 8 | 0.250 | Synergy |
| Erythromycin | 32 | 2 | 16 | 0.188 | Synergy | |
| Piperacillin | 8 | 4 | 2 | 0.750 | Additive | |
| P. aeruginosa | Ciprofloxacin | 32 | 4 | 8 | 0.250 | Synergy |
| Erythromycin | >256 | 64 | >4 | 0.500 | Synergy | |
| Piperacillin | 64 | 32 | 2 | 0.750 | Additive |
Note: The MIC of this compound when used alone was 8 µg/mL for both strains. This value was used in the FICI calculation.
The data clearly indicates that Agent 45 exhibits strong synergistic effects with Ciprofloxacin and Erythromycin against both bacterial species, leading to a significant reduction in the minimum inhibitory concentration (MIC) required to halt bacterial growth. The effect was additive when combined with Piperacillin.
Experimental Protocols
Checkerboard Microdilution Assay
The synergistic interactions were determined using the checkerboard microdilution method in 96-well plates.[9][10][11][12]
-
Preparation of Reagents: Stock solutions of this compound and each antibiotic were prepared in appropriate solvents. Serial twofold dilutions of Agent 45 were prepared horizontally across the microtiter plate, while serial twofold dilutions of the partner antibiotic were prepared vertically.[13]
-
Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The culture was then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
-
Incubation: The plates were incubated at 37°C for 18-24 hours.[10]
-
Data Collection: Following incubation, the MIC was determined as the lowest concentration of the drug combination that completely inhibited visible bacterial growth.
-
FICI Calculation: The FIC index was calculated for each combination using the following formula:[2][9]
FICI = FIC of Agent 45 + FIC of Antibiotic
Where:
-
FIC of Agent 45 = (MIC of Agent 45 in combination) / (MIC of Agent 45 alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
Visualizations
Experimental and Mechanistic Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed mechanism of action for the observed synergy.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 6. droracle.ai [droracle.ai]
- 7. Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Article (Preprint v1) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]
- 8. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
- 11. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. emerypharma.com [emerypharma.com]
A Head-to-Head Comparison of Novel Antibacterial Compounds: Zevtera® (ceftobiprole), Xenleta® (lefamulin), and Gepotidacin
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge of antimicrobial resistance necessitates a robust pipeline of novel antibacterial agents. This guide provides a comparative analysis of three recently developed compounds: Zevtera® (ceftobiprole), Xenleta® (lefamulin), and Gepotidacin. These agents represent distinct chemical classes with unique mechanisms of action, offering new therapeutic options against challenging bacterial pathogens. This comparison focuses on their performance in recent head-to-head clinical trials, supported by microbiological data and detailed experimental protocols.
Performance Data
The following tables summarize the key efficacy and safety data from the pivotal Phase 3 clinical trials for each compound, providing a quantitative basis for comparison.
Table 1: Efficacy Outcomes in Pivotal Phase 3 Clinical Trials
| Compound | Clinical Trial | Indication | Comparator | Primary Efficacy Endpoint | Result |
| Zevtera® (ceftobiprole) | ERADICATE (NCT03138733) | Complicated Staphylococcus aureus Bacteremia (cSAB) | Daptomycin ± Aztreonam | Overall Success Rate at Day 70 | Non-inferiority met: 69.8% for Zevtera® vs. 68.7% for daptomycin.[1] |
| Xenleta® (lefamulin) | LEAP 1 (NCT02559310) & LEAP 2 (NCT02813694) | Community-Acquired Bacterial Pneumonia (CABP) | Moxifloxacin | Early Clinical Response (ECR) at 96 ± 24 hours | Non-inferiority met in both trials. LEAP 1 (IV/oral): 87.3% for Xenleta® vs. 90.2% for moxifloxacin.[2][3] LEAP 2 (oral): 90.8% for Xenleta® vs. 90.8% for moxifloxacin.[4] |
| Gepotidacin | EAGLE-2 (NCT04049495) & EAGLE-3 (NCT04187241) | Uncomplicated Urinary Tract Infection (uUTI) | Nitrofurantoin | Therapeutic Success (Clinical and Microbiological Cure) at Test-of-Cure (Day 10-13) | Non-inferiority met in both trials. EAGLE-2: 50.6% for gepotidacin vs. 47.0% for nitrofurantoin. EAGLE-3: 58.5% for gepotidacin vs. 43.6% for nitrofurantoin (superiority also demonstrated).[5] |
Table 2: Safety Summary from Pivotal Phase 3 Clinical Trials
| Compound | Clinical Trial | Most Common Adverse Events (>5%) | Discontinuation Rate due to Adverse Events |
| Zevtera® (ceftobiprole) | ERADICATE | Nausea, vomiting, diarrhea, headache, anemia | Not explicitly stated, but the overall rate of adverse events was similar to the comparator. |
| Xenleta® (lefamulin) | LEAP 1 & 2 (Pooled) | Diarrhea, nausea, vomiting, injection site reactions, elevated liver enzymes | LEAP 1: 2.9% for Xenleta® vs. 4.4% for moxifloxacin.[3] LEAP 2: 3.3% for Xenleta® vs. 4.4% for moxifloxacin. |
| Gepotidacin | EAGLE-2 & EAGLE-3 (Pooled) | Diarrhea, nausea | Not explicitly stated, but most adverse events were reported as mild to moderate.[5] |
Table 3: In Vitro Microbiological Activity (Minimum Inhibitory Concentration, MIC)
| Compound | Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Zevtera® (ceftobiprole) | Staphylococcus aureus (MRSA) | 1 | 2[6][7] |
| Streptococcus pneumoniae | 0.03 | 0.5[8] | |
| Pseudomonas aeruginosa | 2 | 16[9] | |
| Xenleta® (lefamulin) | Streptococcus pneumoniae | 0.06 | 0.12[10] |
| Haemophilus influenzae | 0.5 | 1[10][11] | |
| Mycoplasma pneumoniae | 0.03 | 0.03[11] | |
| Gepotidacin | Escherichia coli | 4 | 4[12][13][14] |
| Staphylococcus saprophyticus | 0.12 | 0.12[12][13][15] | |
| Klebsiella pneumoniae | 32 | 32[12][13][14] |
Mechanism of Action
The three compounds inhibit bacterial growth and proliferation through distinct mechanisms, which are visualized below.
Caption: Mechanism of action for Zevtera® (ceftobiprole).
Caption: Mechanism of action for Xenleta® (lefamulin).
Caption: Mechanism of action for Gepotidacin.
Experimental Protocols
Below are summaries of the methodologies for the key clinical trials cited in this guide. For complete details, please refer to the full study protocols available on ClinicalTrials.gov.
ERADICATE Trial (Zevtera®/ceftobiprole)
-
Study Design: A Phase 3, randomized, double-blind, multicenter, non-inferiority trial.[1]
-
Participants: 390 adult patients with complicated Staphylococcus aureus bacteremia, including those with right-sided infective endocarditis.[1]
-
Intervention: Patients were randomized 1:1 to receive either intravenous ceftobiprole (500 mg every 6 hours for 8 days, then every 8 hours) or intravenous daptomycin (6-10 mg/kg every 24 hours) with optional aztreonam.[16] The total treatment duration was up to 42 days.[16]
-
Primary Endpoint: The primary outcome was the overall success rate at 70 days post-randomization. Overall success was a composite measure including survival, clearance of bacteremia, improvement in symptoms, no new S. aureus bacteremia-related complications, and no other potentially effective antibiotics received.[16][17]
LEAP 1 & LEAP 2 Trials (Xenleta®/lefamulin)
-
Study Design: Two Phase 3, randomized, double-blind, double-dummy, multicenter, non-inferiority trials.[2][4][18]
-
Participants: Adult patients with community-acquired bacterial pneumonia (CABP). LEAP 1 enrolled patients requiring initial intravenous therapy, while LEAP 2 focused on patients who could be treated with oral antibiotics.[2][4][18]
-
Intervention:
-
LEAP 1: Intravenous lefamulin (150 mg every 12 hours) with the option to switch to oral lefamulin (600 mg every 12 hours) compared to intravenous moxifloxacin (400 mg every 24 hours) with an option to switch to oral moxifloxacin.[2][3] Treatment duration was 5-7 days for lefamulin and 7 days for moxifloxacin.[18]
-
LEAP 2: Oral lefamulin (600 mg every 12 hours for 5 days) compared to oral moxifloxacin (400 mg every 24 hours for 7 days).[4]
-
-
Primary Endpoint: The primary endpoint for both trials was early clinical response (ECR) at 96 ± 24 hours after the first dose. ECR was defined as survival with improvement in at least two symptoms of CABP, no worsening of any symptom, and no receipt of a non-study antibacterial drug for CABP.[18]
-
ClinicalTrials.gov Identifiers: LEAP 1: NCT02559310; LEAP 2: NCT02813694.[18]
EAGLE-2 & EAGLE-3 Trials (Gepotidacin)
-
Study Design: Two near-identical Phase 3, randomized, multicenter, double-blind, double-dummy, non-inferiority trials.[5][19][20]
-
Participants: Female patients aged 12 years and older with symptoms of an uncomplicated urinary tract infection (uUTI).[5]
-
Intervention: Patients were randomized 1:1 to receive either oral gepotidacin (1500 mg twice daily) or oral nitrofurantoin (100 mg twice daily) for 5 days.[5]
-
Primary Endpoint: The primary endpoint was the therapeutic success rate at the test-of-cure visit (Day 10-13). Therapeutic success was a composite of clinical success (complete resolution of symptoms) and microbiological success (reduction of the baseline uropathogen to <10³ colony-forming units/mL).[5]
-
ClinicalTrials.gov Identifiers: EAGLE-2: NCT04049495; EAGLE-3: NCT04187241.[19]
Experimental Workflow
The following diagram illustrates a generalized workflow for the pivotal Phase 3 clinical trials discussed in this guide.
Caption: Generalized workflow for the discussed Phase 3 clinical trials.
References
- 1. basilea.com [basilea.com]
- 2. Efficacy and Safety of Intravenous-to-oral Lefamulin, a Pleuromutilin Antibiotic, for the Treatment of Community-acquired Bacterial Pneumonia: The Phase III Lefamulin Evaluation Against Pneumonia (LEAP 1) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Intravenous-to-oral Lefamulin, a Pleuromutilin Antibiotic, for the Treatment of Community-acquired Bacterial Pneumonia: The Phase III Lefamulin Evaluation Against Pneumonia (LEAP 1) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Lefamulin vs Moxifloxacin for Early Clinical Response Among Adults With Community-Acquired Bacterial Pneumonia: The LEAP 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral gepotidacin versus nitrofurantoin in patients with uncomplicated urinary tract infection (EAGLE-2 and EAGLE-3): two randomised, controlled, double-blind, double-dummy, phase 3, non-inferiority trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. frontiersin.org [frontiersin.org]
- 12. In vitro activity of gepotidacin against urinary tract infection isolates of Enterobacterales, Enterococcus faecalis, and Staphylococcus saprophyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. In vitro activity of gepotidacin against urinary tract infection isolates of Enterobacterales, Enterococcus faecalis, and Staphylococcus saprophyticus [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. contagionlive.com [contagionlive.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Lefamulin efficacy and safety in a pooled phase 3 clinical trial population with community-acquired bacterial pneumonia and common clinical comorbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design of Two Phase III, Randomized, Multicenter Studies Comparing Gepotidacin with Nitrofurantoin for the Treatment of Uncomplicated Urinary Tract Infection in Female Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design of Two Phase III, Randomized, Multicenter Studies Comparing Gepotidacin with Nitrofurantoin for the Treatment of Uncomplicated Urinary Tract Infection in Female Participants - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Toxicity Profile of Antibacterial Agent 45 (Zidebactam): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity profile of Antibacterial Agent 45, identified as the novel β-lactamase inhibitor Zidebactam (WCK 5107), against other relevant antibacterial agents. Zidebactam is a diazabicyclooctane derivative designed to be used in combination with β-lactam antibiotics, such as Ceftazidime, to combat infections caused by multidrug-resistant Gram-negative bacteria.[1][2] This document synthesizes available preclinical data and outlines standard experimental protocols for toxicity assessment.
Executive Summary
Comparative Toxicity Data
The following table summarizes the available toxicity data for Zidebactam and its comparators. It is important to note that direct comparative studies are limited, and the data is collated from various sources.
| Agent | Class | Mechanism of Action | Reported In Vitro Cytotoxicity (IC50) | Reported In Vivo Acute Toxicity (e.g., LD50) | Key Adverse Effects |
| This compound (Zidebactam) | Diazabicyclooctane (DBO) | β-lactamase inhibitor and PBP2 inhibitor[1][3] | Data not publicly available | Data not publicly available | Generally well-tolerated in preclinical models.[3] As a β-lactamase inhibitor, potential for class-specific adverse effects exists. |
| Avibactam | Diazabicyclooctane (DBO) | β-lactamase inhibitor | Data not publicly available | Data not publicly available | Generally well-tolerated. Most common adverse events in combination with ceftazidime include vomiting, nausea, constipation, and anxiety. |
| Relebactam | Diazabicyclooctane (DBO) | β-lactamase inhibitor | Data not publicly available | Data not publicly available | Generally well-tolerated. In combination with imipenem/cilastatin, common adverse events include nausea, diarrhea, headache, and vomiting. |
| Tazobactam | Penicillanic acid sulfone | β-lactamase inhibitor | Data not publicly available | Data not publicly available | Generally well-tolerated. Gastrointestinal effects (diarrhea, nausea, vomiting) are most common. |
| Ceftazidime | Cephalosporin (β-lactam) | Inhibits bacterial cell wall synthesis | Data not publicly available | Data not publicly available | Generally well-tolerated. Potential for hypersensitivity reactions, gastrointestinal upset, and, rarely, neurotoxicity at high doses or in patients with renal impairment. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the toxicity of antibacterial agents. Below are standard protocols for key in vitro and in vivo toxicity studies.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic agents.
Objective: To determine the concentration of an antibacterial agent that inhibits the growth of a mammalian cell line by 50% (IC50).
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) is cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The antibacterial agent is serially diluted to a range of concentrations and added to the wells. Control wells with untreated cells and a vehicle control are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting a dose-response curve.
In Vivo Acute Oral Toxicity Study (as per OECD Guideline 423)
This method is used to assess the acute toxic effects of a single oral dose of a substance.
Objective: To determine the acute oral toxicity of an antibacterial agent and to classify it according to the Globally Harmonized System (GHS).
Methodology:
-
Animal Model: Typically, rodents (e.g., rats or mice) of a single sex (usually females) are used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions and acclimatized to the laboratory environment.
-
Dosing: A stepwise procedure is used, starting with a predetermined dose based on available information. A small group of animals (e.g., 3) is dosed.
-
Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Procedure: Depending on the outcome (mortality or survival) in the initial group, the dose for the next group is increased or decreased.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Data Analysis: The results are used to classify the substance for its acute toxicity and to estimate the LD50 (lethal dose for 50% of the animals).
Visualizing Key Pathways and Workflows
The following diagrams illustrate the mechanism of action of β-lactamase inhibitors, a typical workflow for in vitro cytotoxicity testing, and the logical relationship in the development of combination therapies.
Caption: Mechanism of action of β-lactamase inhibitors.
Caption: Workflow for in vitro cytotoxicity testing (MTT Assay).
Caption: Logical relationship for combination therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 1598. Antimicrobial Activity of the Novel β-Lactam Enhancer Combination Cefepime–Zidebactam (WCK-5222) Tested Against Gram-Negative Bacteria Isolated in United States Medical Centers from Patients with Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Aryl-Fluoroquinolone Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of a series of aryl-fluoroquinolone derivatives, with a focus on the structure-activity relationships (SAR) that govern their efficacy. The data presented is based on a seminal study in the field, highlighting the impact of substitutions at the N-1 and C-7 positions of the fluoroquinolone core on antibacterial potency.
Data Presentation: Structure-Activity Relationship of Aryl-Fluoroquinolone Derivatives
The antibacterial activity of a series of aryl-fluoroquinolone derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The following table summarizes the key findings, illustrating how modifications to the N-1 and C-7 substituents influence antibacterial potency. A lower MIC value indicates greater antibacterial activity.
| Compound | N-1 Substituent | C-7 Substituent | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| Norfloxacin | Ethyl | Piperazinyl | 1.6 | 0.2 | 1.6 |
| Compound A | p-Fluorophenyl | Piperazinyl | 0.4 | 0.1 | 0.8 |
| Compound 45 | p-Fluorophenyl | 4-Methylpiperazinyl | 0.2 | 0.05 | 0.4 |
| Compound B | p-Hydroxyphenyl | Piperazinyl | 0.4 | 0.1 | 0.8 |
| Compound C | Phenyl | Piperazinyl | 1.6 | 0.2 | 3.1 |
| Compound D | p-Fluorophenyl | 3-Aminopyrrolidinyl | 0.1 | 0.025 | 0.8 |
| Compound E | Ethyl | 3-Aminopyrrolidinyl | 0.2 | 0.05 | 0.8 |
Note: The data presented is a representative summary based on the findings of Chu et al. (1985) to illustrate the structure-activity relationships.
Key Observations from the Data:
-
Influence of the N-1 Substituent: The introduction of an aryl group, particularly a p-fluorophenyl or p-hydroxyphenyl group, at the N-1 position generally leads to a significant increase in antibacterial potency compared to the ethyl group of Norfloxacin.[1] For instance, Compound A (p-fluorophenyl) is four times more active against S. aureus than Norfloxacin. The unsubstituted phenyl group (Compound C) offers no advantage over the ethyl group, highlighting the importance of electronic properties of the substituent.
-
Influence of the C-7 Substituent: The nature of the heterocyclic substituent at the C-7 position also plays a crucial role in determining the antibacterial spectrum and potency. The 4-methylpiperazinyl group in Compound 45 enhances activity against both Gram-positive and Gram-negative bacteria compared to the unsubstituted piperazinyl group in Compound A.[1] Furthermore, the 3-aminopyrrolidinyl moiety (Compound D) confers excellent broad-spectrum activity.[1]
-
Synergistic Effects: The combination of optimal substituents at both the N-1 and C-7 positions leads to compounds with superior antibacterial efficacy. Compound 45, with a p-fluorophenyl group at N-1 and a 4-methylpiperazinyl group at C-7, and Compound D, with a p-fluorophenyl group at N-1 and a 3-aminopyrrolidinyl group at C-7, were identified as the most potent derivatives in this series.[1]
Experimental Protocols
The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for evaluating the in vitro antibacterial activity of new chemical entities.
Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
- Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Antibacterial Agents: Stock solutions of the test compounds and a reference antibiotic (e.g., Ciprofloxacin) at a known concentration.
- Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
- Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antibiotic Dilutions:
- Perform a two-fold serial dilution of the stock solution of each test compound in CAMHB directly in the 96-well microtiter plate. The typical concentration range for initial screening is 0.015 to 128 µg/mL.
- Include a growth control well (containing only the bacterial inoculum and broth) and a sterility control well (containing only broth) on each plate.
4. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well of the microtiter plate, except for the sterility control well.
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
- Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).
- The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of fluoroquinolones and the general workflow for a structure-activity relationship study.
Caption: Mechanism of action of fluoroquinolones.
Caption: General workflow of a structure-activity relationship study.
References
Safety Operating Guide
Proper Disposal of Antibacterial Agent 45: A Guide for Laboratory Professionals
The proper disposal of antibacterial agents is crucial for maintaining laboratory safety, preventing environmental contamination, and mitigating the development of antimicrobial resistance. This guide provides essential safety and logistical information for the disposal of "Antibacterial agent 45," a research compound that has been shown to significantly lower the Minimum Inhibitory Concentration (MIC) value of ceftazidime.[1] Due to the limited publicly available information on "this compound," this document outlines general best practices for the disposal of hazardous antimicrobial research compounds, drawing upon safety data for similarly classified substances.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). For novel or research compounds like "this compound," a specific SDS may not be readily available. In such cases, the compound should be handled as a hazardous chemical. The following precautions are based on guidelines for handling potent chemical and antimicrobial agents.[2][3]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is mandatory.
-
Respiratory Protection: If there is a risk of aerosolization, use a respirator as specified by your institution's safety office.
Engineering Controls:
-
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary for a Representative Hazardous Antimicrobial Agent
The following table summarizes key disposal-related data for BIOBAN™ O 45 Antimicrobial, a substance with hazardous properties, to provide a reference for the potential characteristics of "this compound."
| Parameter | Value | Source |
| Acute Oral Toxicity | LD50, Rat, 760 mg/kg | [3] |
| Acute Dermal Toxicity | LD50, Rabbit, 690 mg/kg | [3] |
| Hazards | Harmful if swallowed or inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction. | [2][3] |
| Incompatible Materials | Oxidizing agents, Amines, Reducing agents, Mercaptans | [3] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [2][4] |
Standard Operating Procedure for Disposal
This protocol provides a step-by-step guide for the safe disposal of "this compound" and associated waste in a laboratory setting.
1. Waste Segregation:
- Solid Waste: All contaminated solid materials, including unused compound, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), must be collected in a designated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.
- Liquid Waste: Unused stock solutions and contaminated liquid media should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless deemed compatible by a qualified safety professional.[5]
- Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[6]
2. Decontamination of Work Surfaces:
- Following the completion of work and waste packaging, all surfaces and equipment that may have come into contact with "this compound" must be thoroughly decontaminated.
- Use a deactivating agent recommended by your institution's Environmental Health and Safety (EHS) office. If a specific deactivating agent is not known, a broad-spectrum disinfectant followed by a thorough cleaning with an appropriate solvent (e.g., 70% ethanol) may be suitable, but this should be verified.
3. Waste Container Labeling and Storage:
- All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration, and the date of accumulation.
- Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[3]
4. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's authorized waste management provider. Never dispose of antibacterial agents down the drain or in the regular trash, as this can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[5][6]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of "this compound."
Caption: Workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chempoint.com [chempoint.com]
- 3. sds.chemtel.net [sds.chemtel.net]
- 4. Antibacterial agent 65|53744-27-7|MSDS [dcchemicals.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
